Product packaging for Barium vanadate(Cat. No.:CAS No. 39416-30-3)

Barium vanadate

Cat. No.: B1516543
CAS No.: 39416-30-3
M. Wt: 641.9 g/mol
InChI Key: CPSHMDNCLUGKEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Research Perspectives on Barium Vanadate (B1173111) Compounds

The scientific investigation into barium vanadate compounds has undergone a significant evolution. Initial research efforts were largely centered on fundamental synthesis and characterization. Traditional methods, such as high-temperature solid-state reactions between precursors like BaCO3 and V2O5, were commonly employed to produce various this compound phases. ias.ac.in These early studies established the foundational knowledge of their crystal structures and basic properties.

More recently, the focus has shifted towards advanced synthesis techniques that allow for precise control over the material's morphology and dimensionality. Methods like hydrothermal synthesis, sol-gel processes, and the composite hydroxide (B78521) mediated (CHM) approach have enabled the creation of complex nanostructures, including nanoflowers, nanobelts, and nanoparticles. iaea.orgontosight.aiosti.govustb.edu.cn This nanoscale engineering has unlocked new functionalities and enhanced existing properties. For instance, flower-shaped Ba3V2O8 crystals composed of nanosheets have been synthesized, exhibiting unique photoluminescent and magnetic characteristics. iaea.orgosti.gov

The scope of property investigation has also expanded. Beyond basic structural analysis, current research delves deeply into the electronic, optical, and magnetic properties of these materials. researchgate.netingentaconnect.comnu.edu.sa Studies on this compound glasses have revealed their semiconducting nature, governed by a small polaron hopping mechanism between different vanadium valence states (V4+ and V5+). ingentaconnect.comnu.edu.saaip.org Furthermore, the intentional introduction of dopants, such as europium (Eu3+) or lithium (Li+), has become a key strategy to tune and enhance the material's properties for specific applications. worldscientific.comworldscientific.comarxiv.org Doping Ba3V2O8 with Eu3+ has been shown to enhance its ferromagnetic behavior. worldscientific.comworldscientific.com

A modern frontier in this compound research involves subjecting these materials to extreme conditions. High-pressure studies using techniques like single-crystal X-ray diffraction have revealed pressure-induced phase transitions and modifications in electronic band structures. rsc.org Research on anhydrous barium metavanadate (BaV2O6), for example, showed a phase transition from an orthorhombic to a monoclinic structure at 4 GPa, while its hydrated counterpart (BaV2O6·H2O) demonstrated greater stability under pressure. rsc.org

Significance of Barium Vanadates in Advanced Materials Science and Condensed Matter Physics

The diverse properties of barium vanadates make them significant in both applied materials science and fundamental condensed matter physics.

In Advanced Materials Science:

Luminescent Materials: Barium orthovanadate (Ba3V2O8) is noted for its remarkable photoluminescence, emitting visible light that makes it a candidate for phosphors in light-emitting diodes (LEDs). researchgate.netresearchgate.net Flower-shaped Ba3V2O8 nanostructures, for instance, exhibit strong bluish-green light emission. iaea.org

Energy Storage: Layered this compound compounds have emerged as highly promising cathode materials for next-generation batteries. khu.ac.kr Their structure, which can feature large interlayer spacing, facilitates the rapid intercalation and deintercalation of ions. ustb.edu.cnacs.org This has led to high performance in aqueous zinc-ion batteries (ZIBs) and lithium-ion batteries. sciopen.comresearchgate.net For example, Ba0.23V2O5·1.1H2O nanobelts used as a cathode for ZIBs delivered an excellent initial discharge capacity of 378 mAh·g−1. ustb.edu.cn Similarly, Ba0.16V2O5 has shown improved cycling stability in lithium-ion batteries compared to related compounds. researchgate.net

Catalysis: Vanadate compounds are explored for their catalytic activity, particularly in selective oxidation processes. ontosight.aisciopen.com While much work has focused on magnesium orthovanadate, the principles suggest potential for barium analogues. taylorfrancis.com Molecular barium vanadium oxide clusters have been specifically studied for aerobic oxidation catalysis. sciopen.com

Optical and Electronic Materials: Certain barium vanadates possess unique optical and electronic properties. Barium metavanadate monohydrate (BaV2O6·H2O) is a non-linear optical material with a large band-gap energy of 4.6 eV. rsc.org Additionally, this compound glasses are investigated as semiconducting materials. americanelements.comgoogle.com.ph

In Condensed Matter Physics:

Magnetism: The discovery of room-temperature ferromagnetism in nanostructured barium orthovanadate (Ba3V2O8) has spurred interest in its magnetic properties. iaea.orgresearchgate.net This behavior is often linked to the presence of V4+ ions (with a spin of S = 1/2) within the crystal lattice. worldscientific.com The ability to enhance this magnetism through doping offers a pathway to design new magnetic materials. worldscientific.com

Electronic Structure: The electronic band structure of barium vanadates is a central topic of investigation. The band gap, a key parameter for optical and electronic applications, can be tuned by external pressure or chemical modification. researchgate.netrsc.org In BaV2O6·H2O, the band gap was observed to decrease under increasing pressure, a phenomenon attributed to enhanced hybridization between oxygen and vanadium orbitals. rsc.org

Structural Physics and Phase Transitions: Barium vanadates exhibit a variety of crystal structures, including hexagonal, orthorhombic, and triclinic systems. ias.ac.inrsc.orgresearchgate.net The study of how these structures respond to pressure is a core area of condensed matter research. Anhydrous BaV2O6 undergoes a reversible phase transition at 4 GPa and experiences amorphization at pressures above 10 GPa. rsc.org

The table below summarizes the properties of several key this compound compounds.

Compound FormulaCommon Name/TypeCrystal SystemKey Properties and Significance
Ba3(VO4)2Barium OrthovanadateHexagonal/TrigonalExhibits photoluminescence (bluish-green emission) and room-temperature ferromagnetism in nanostructures. ias.ac.iniaea.orgresearchgate.net
BaV2O6Anhydrous Barium MetavanadateOrthorhombicUndergoes a pressure-induced phase transition to a monoclinic phase at 4 GPa. rsc.org
BaV2O6·H2OBarium Metavanadate MonohydrateOrthorhombicStable under high pressure (up to 8 GPa); exhibits non-linear optical properties and a large, pressure-tunable band gap. rsc.org
Ba2V2O7Barium PyrovanadateTriclinicStudied for its structural and electrical properties. researchgate.net
Ba0.23V2O5·1.1H2OLayered this compound(Layered)High-performance cathode for aqueous zinc-ion batteries with high specific capacity. ustb.edu.cn
Ba0.16V2O5Layered this compoundMonoclinicPromising cathode for lithium-ion batteries with high flexibility and improved cycling stability. researchgate.net

Interdisciplinary Research Trends and Future Directions in this compound Systems

The future of this compound research lies at the intersection of chemistry, physics, and materials engineering, with several key trends emerging.

A dominant trend is the continued development of nanostructure engineering . The ability to synthesize specific morphologies like nanobelts and nanoflowers is crucial for maximizing performance in applications such as energy storage and catalysis by providing large surface areas and abundant active sites. researchgate.netustb.edu.cn

Another significant direction is the creation of functionalized and composite materials . This includes doping with various elements to fine-tune properties and developing heterojunctions with other materials to create synergistic effects. worldscientific.commdpi.com For energy storage, a critical future challenge is mitigating the dissolution of vanadium from the cathode into the electrolyte, which degrades battery performance. sciopen.com One innovative approach is the in-situ formation of a stable cathode-electrolyte interphase (CEI) film, such as BaSO4, which can inhibit this dissolution and dramatically improve cycling stability. acs.org

The use of computational modeling , particularly Density Functional Theory (DFT), is becoming indispensable. rsc.org These theoretical calculations complement experimental findings by providing deep insights into electronic structures, predicting the effects of pressure and doping, and helping to understand complex reaction mechanisms. rsc.org

Ultimately, the research is being driven toward tangible advanced applications . In energy storage, the focus is on overcoming current limitations to develop high-capacity, long-lasting, and safe aqueous zinc-ion batteries. acs.orgustb.edu.cn The unique layered structures of certain barium vanadates are central to this effort, offering a platform for high-performance electrochemical energy storage. ustb.edu.cn

The table below highlights specific research findings for this compound compounds in energy storage applications.

Cathode MaterialBattery TypeKey Performance Metrics
Ba0.23V2O5·1.1H2O (nanobelts)Aqueous Zn-ionInitial Capacity: 378 mAh·g⁻¹ at 0.1 A·g⁻¹Rate Performance: 172 mAh·g⁻¹ at 5 A·g⁻¹Cycle Stability: 93% capacity retention after 2000 cycles at 5 A·g⁻¹. ustb.edu.cn
Ba0.26V2O5·0.92H2O (nanobelts)Aqueous Zn-ionInitial Capacity: 384.93 mAh·g⁻¹ at 0.05 A g⁻¹Stability enhanced by BaSO4 interphase film formation. acs.org
Ba0.16V2O5Li-ionExhibits improved cycling stability compared to related vanadates due to a more flexible crystal structure that favors a dominant intercalation mechanism. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ba3(VO4)2<br>Ba3O8V2 B1516543 Barium vanadate CAS No. 39416-30-3

Properties

CAS No.

39416-30-3

Molecular Formula

Ba3(VO4)2
Ba3O8V2

Molecular Weight

641.9 g/mol

IUPAC Name

barium(2+);trioxido(oxo)vanadium

InChI

InChI=1S/3Ba.8O.2V/q3*+2;;;6*-1;;

InChI Key

CPSHMDNCLUGKEJ-UHFFFAOYSA-N

SMILES

[O-][V](=O)([O-])[O-].[O-][V](=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2]

Canonical SMILES

[O-][V](=O)([O-])[O-].[O-][V](=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2]

Other CAS No.

39416-30-3

Origin of Product

United States

Advanced Synthesis Methodologies and Nanostructure Engineering of Barium Vanadates

Hydrothermal Synthesis Routes for Controlled Morphology

Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under high temperature and pressure. This technique offers excellent control over the morphology of barium vanadate (B1173111) nanostructures by adjusting various reaction parameters. For instance, Ba-V-O nanobelts have been fabricated using a typical hydrothermal synthesis method. ustb.edu.cn The morphology and crystal structure of the resulting products can be tuned by altering parameters such as the concentration of reactants, pH of the solution, reaction temperature, and time. sci-hub.se

In one study, the use of hydrogen peroxide (H2O2) as a tuning agent in the hydrothermal synthesis of barium vanadate (Ba2V2O7) nanostructures demonstrated a clear influence on their electrochemical properties. researchgate.net By varying the H2O2 concentration, a parabolic trend in performance was observed, indicating an optimal concentration for achieving desired characteristics. researchgate.net This highlights the sensitivity of the final product's properties to the chemical environment during synthesis.

Furthermore, complex barium manganese vanadates have been synthesized via a high-temperature hydrothermal method at 580 °C, resulting in unique crystal structures. acs.org The choice of mineralizer, such as BaCl2 or a mix of BaCl2/Ba(OH)2, was found to be a critical factor in determining the final compound. acs.org These findings underscore the capability of hydrothermal routes to produce a variety of this compound compounds with controlled morphologies, including nanobelts, nanoflowers, and other complex architectures. ustb.edu.cnethz.chcambridge.org

Solid-State Reaction Approaches and Parametric Optimization

Solid-state reaction is a conventional and straightforward method for synthesizing polycrystalline solids, which involves heating stoichiometric amounts of solid precursors at high temperatures. sci-hub.se This technique has been employed to produce various alkaline earth vanadates, including barium vanadates. researchgate.net However, traditional solid-state reactions often require high temperatures and long reaction times, which can lead to a lack of homogeneity and purity in the final product. sci-hub.seresearchgate.net

To overcome these limitations, parametric optimization is crucial. Factors such as milling time, calcination temperature, and duration significantly impact the purity and homogeneity of the resulting material. rsc.org For example, in the synthesis of ZrV2O7, extended milling times and repeated calcination cycles were necessary to achieve a high-purity product. rsc.org A short calcination time of 5 hours at 700 °C resulted in only 72.9% of the desired phase, with unreacted precursors remaining. rsc.org

A solid-state metathesis approach, initiated by microwave energy, has been successfully used to synthesize orthovanadates like Ba3V2O8. ias.ac.in This method can reduce reaction times compared to conventional heating. ias.ac.in Another study reported the synthesis of a new this compound compound, BaV14O19, containing low valence state vanadium ions, through a solid-state reaction at 1773 K under an argon atmosphere. mrs-j.org This demonstrates that careful control of the reaction atmosphere is essential for synthesizing specific phases.

Synthesis MethodPrecursorsTemperature (°C)Time (h)Resulting PhaseReference
Solid-State ReactionBaCO3, V2O5, V150012BaV14O19 mrs-j.org
Solid-State MetathesisBaCl2·xH2O, Na3VO48003Ba3V2O8 ias.ac.in
Solid-State ReactionNot specified>1000>10Polycrystalline solids sci-hub.se

Sol-Gel Synthesis for Enhanced Homogeneity and Purity

The sol-gel method is a wet-chemical technique that offers a significant advantage over solid-state reactions by enabling the mixing of precursors at a near-atomic level, leading to enhanced homogeneity and purity in the final product at lower temperatures. researchgate.netrsc.org This process involves the hydrolysis and condensation of molecular precursors to form a "sol" (a colloidal solution) which then evolves into a "gel" (a solid-like network).

This method has been successfully used to synthesize Ba3(VO4)2 nanoparticles. researchgate.net The process allows for excellent control over particle size and morphology. researchgate.net In another application, the sol-gel process was used to prepare two new barium vanadium pentoxide-based compounds, an oxidized orthorhombic Ba0.18V2O5.15 and a reduced monoclinic Ba0.18V2O4.95, by carefully controlling the heat treatment of the barium-exchanged xerogel. rsc.org

The sol-gel auto-combustion method is a variation that utilizes an exothermic reaction between an oxidizer (like metal nitrates) and a fuel (like citric acid or urea) to generate the final product. rgsmparanda.orgnanochemres.org This technique is known for being rapid and cost-effective, producing nano-sized, homogeneous, and highly reactive powders. nanochemres.org For instance, nanocrystalline BaTiO3 has been successfully synthesized using this approach. rgsmparanda.org

MethodPrecursorsKey FeaturesResulting MaterialReference
Sol-GelMetal alkoxides/saltsHigh purity, homogeneity, low temperatureBa3(VO4)2 nanoparticles researchgate.net
Sol-GelBarium-exchanged xerogelControlled heat treatmentBa0.18V2O5.15, Ba0.18V2O4.95 rsc.org
Sol-Gel Auto-CombustionMetal nitrates, Citric acidRapid, cost-effective, nano-sized powdersNanocrystalline BaTiO3 rgsmparanda.org

Template-Assisted Synthesis of Ordered this compound Architectures

Template-assisted synthesis is a powerful technique for creating nanostructured materials with controlled morphologies and architectures. numberanalytics.com This method utilizes a pre-existing nanostructure, or template, to guide the formation of the desired material. mdpi.com The template can be a hard material, like anodic aluminum oxide (AAO) membranes, or a soft material, such as self-assembled molecular structures or even gas bubbles. mdpi.comroyalsocietypublishing.org

While specific examples of template-assisted synthesis for this compound are not prevalent in the provided search results, the principles of this method are broadly applicable to a wide range of materials, including complex oxides. instras.com The process typically involves immersing the template in a reaction solution, allowing the desired material to form within the template's pores or on its surface. mdpi.com The template is subsequently removed, often through chemical etching or thermal treatment, to yield the final nanostructured material. royalsocietypublishing.orgacs.org This approach allows for the fabrication of highly ordered architectures such as nanowires, nanotubes, and porous structures. mdpi.comacs.org The ability to create such controlled architectures is crucial for applications where high surface area and specific geometric arrangements are required.

Combustion and Thermolysis Techniques for Nanomaterial Fabrication

Combustion synthesis, particularly solution combustion synthesis (SCS), is a versatile method for producing a wide range of nanoscale materials. This technique involves a self-sustaining exothermic reaction in a solution of precursors, typically metal nitrates (oxidizers) and a fuel (e.g., urea, glycine, citric acid). acs.org The process is characterized by rapid heating, which leads to the formation of fine, often crystalline, powders. The properties of the final product can be controlled by parameters such as the fuel-to-oxidizer ratio and the water content in the initial solution. acs.org

Thermolysis, or thermal decomposition, is another technique used for nanomaterial fabrication. In this method, a precursor complex is heated to a specific temperature, causing it to decompose and form the desired nanomaterial. For example, Ba3(VO4)2 nanoparticles have been synthesized by the thermal decomposition of a [Ba(H2O)8][VO2(dipic)]2 complex at 1100°C. orientjchem.org This approach is described as simple, efficient, and environmentally friendly. orientjchem.org

TechniquePrecursor(s)Key ProcessProductReference
Solution CombustionMetal nitrates, Fuel (e.g., urea)Self-sustaining exothermic reaction in solutionNanoscale materials acs.org
Thermolysis[Ba(H2O)8][VO2(dipic)]2Thermal decomposition at 1100°CBa3(VO4)2 nanoparticles orientjchem.org

Composite Hydroxide (B78521) Mediated (CHM) Synthesis of this compound Nanostructures

The Composite Hydroxide Mediated (CHM) method is a relatively low-temperature synthesis route that utilizes a molten eutectic mixture of hydroxides (e.g., NaOH/KOH) as a solvent. This technique operates at temperatures around 200°C and at atmospheric pressure, making it a cost-effective and energy-efficient approach for synthesizing a variety of nanostructures. rsc.orgpsu.edu

Flower-shaped this compound, identified as hexagonal Ba3V2O8 with a small amount of Ba3VO4.8, has been successfully synthesized using the CHM method. osti.goviaea.orgresearchgate.net The synthesis was carried out at 200°C for 13 hours using V2O5 and BaCl2 as precursors. osti.goviaea.orgresearchgate.net The resulting nanoflowers were found to be composed of nanosheets approximately 20 nm thick. osti.goviaea.orgresearchgate.net The CHM method is noted for its simplicity and its ability to produce complex oxide nanostructures. rsc.orgpsu.edu The molten hydroxide not only acts as a solvent but also participates in the reaction, facilitating the formation of the desired product at lower temperatures. psu.edu

Influence of Precursors, Reaction Parameters, and Doping Strategies on Microstructure Evolution

The final microstructure of barium vanadates is highly dependent on the choice of precursors, the specific reaction parameters employed, and any doping strategies that are implemented.

Precursors: The reactivity and nature of the starting materials significantly influence the outcome of the synthesis. For instance, in solid-state reactions, using oxides like ZrO2 and V2O5 requires careful consideration of particle size and moisture content to ensure a complete reaction. rsc.org In sol-gel methods, metal alkoxides or nitrates are common precursors, and their hydrolysis and condensation rates affect the gel network and, consequently, the final microstructure. mdpi.com

Reaction Parameters: Parameters such as temperature, time, pH, and pressure are critical levers for controlling the microstructure. In hydrothermal synthesis, temperature can shift the morphology from nanowires to nanoplates. researchgate.net Similarly, in solid-state reactions, calcination temperature and time are optimized to achieve phase purity and desired grain size. rsc.orgias.ac.in The concentration of reactants and additives, like H2O2 in hydrothermal synthesis, can also be fine-tuned to control the properties of the final material. researchgate.net

Crystallographic Analysis and Structural Phase Transitions in Barium Vanadates

High-Pressure Crystallography and Polymorphic Transformations

The application of high pressure serves as a powerful tool to probe the structural evolution and induce phase transitions in barium vanadate (B1173111) compounds. Such studies have unveiled significant changes in their crystal lattices, leading to new polymorphic forms and, in some cases, a complete loss of crystalline order.

Orthorhombic to Monoclinic Phase Transitions Under Compression

Under ambient conditions, anhydrous barium metavanadate (BaV₂O₆) adopts an orthorhombic crystal structure belonging to the space group C222. rsc.orgrsc.org However, upon the application of high pressure, this structure undergoes a distinct phase transition. Powder X-ray diffraction studies, complemented by density-functional theory (DFT) calculations, have demonstrated that at approximately 4 GPa, BaV₂O₆ transforms into a monoclinic phase with the space group C2. rsc.orgrsc.orgresearchgate.net This transformation is primarily driven by the distortion of the vanadium oxide polyhedra within the crystal lattice. rsc.orgresearchgate.net

In contrast, the hydrated form, barium metavanadate monohydrate (BaV₂O₆·H₂O), exhibits a different high-pressure behavior. At ambient pressure, it crystallizes in an orthorhombic structure with the space group P2₁2₁2₁. rsc.orgnih.gov Unlike its anhydrous counterpart, this hydrated form maintains its structural stability up to 8 GPa, showing no phase transition within this pressure range. rsc.orgresearchgate.netnih.gov This suggests that the presence of water molecules in the crystal structure significantly influences its response to compression.

Pressure-Induced Amorphization Phenomena

Further compression of the monoclinic phase of anhydrous BaV₂O₆ leads to a loss of long-range crystalline order. Above 10 GPa, this phase undergoes amorphization, a process where the crystalline solid transforms into a disordered, amorphous state. rsc.orgrsc.org This pressure-induced amorphization is attributed to the breakdown of the infinite chains of corner-sharing VO₄ tetrahedra into smaller [VO₃]⁻ units. rsc.orgrsc.org This phenomenon highlights the limits of structural stability for barium metavanadate under extreme compression. The process of pressure-induced amorphization is not unique to barium vanadate and is thought to occur in various complex systems where equilibrium phase transitions are kinetically hindered. researchgate.net

Refined Crystal Structure Elucidation and Space Group Analysis

The diverse stoichiometry of barium vanadates gives rise to a variety of crystal structures, each with unique symmetries and spatial arrangements of atoms. Detailed crystallographic studies have been crucial in identifying and characterizing these different phases.

Triclinic Barium Pyrovanadates

Barium pyrovanadate (Ba₂V₂O₇) typically crystallizes in a triclinic structure. americanelements.comnih.gov Rietveld refinement of X-ray diffraction data has confirmed that Ba₂V₂O₇, along with its strontium and calcium analogues, adopts a triclinic structure with the space group P-1. nih.govmaterialsproject.org In this structure, the vanadium atoms are present as V₂O₇ groups, which consist of two VO₄ tetrahedra sharing a corner oxygen atom. The barium ions are coordinated to multiple oxygen atoms, with bond distances varying significantly, indicating a complex coordination environment. materialsproject.org

Compound Crystal System Space Group Reference
Ba₂V₂O₇TriclinicP-1 nih.govmaterialsproject.org

Monoclinic Barium Metavanadates and Pyrovanadates

As previously mentioned, anhydrous barium metavanadate (BaV₂O₆) transforms to a monoclinic phase (space group C2) under high pressure. rsc.orgrsc.org Additionally, some pyrovanadate compounds containing barium also exhibit monoclinic symmetry. For instance, the compound BaMnV₂O₇ has been shown to have a monoclinic crystal structure with the space group P12₁/c1. physics.uz.uaphysics.uz.uaksaeu.kherson.ua This structure is similar to that of β-BaZnV₂O₇, which crystallizes in the monoclinic space group P2₁/n. physics.uz.ua The similarity is attributed to the comparable ionic radii of Mn²⁺ and Zn²⁺. physics.uz.ua

Compound Crystal System Space Group Transition Pressure Reference
BaV₂O₆ (high pressure)MonoclinicC2~4 GPa rsc.orgrsc.org
BaMnV₂O₇MonoclinicP12₁/c1N/A physics.uz.uaphysics.uz.uaksaeu.kherson.ua
β-BaZnV₂O₇MonoclinicP2₁/nN/A physics.uz.ua

Hexagonal Barium Orthovanadates

Barium orthovanadate, with the chemical formula Ba₃(VO₄)₂, crystallizes in a hexagonal crystal system. researchgate.net Specifically, it belongs to the trigonal crystal system with the space group R-3m. researchgate.netwikipedia.org This structure is characterized by isolated VO₄ tetrahedra, with the barium ions occupying sites between these tetrahedra. The mineral gurimite is a naturally occurring form of barium orthovanadate with this structure. wikipedia.org Another related compound, hexagonal BaTa₂O₆, provides a structural model for comparison, though it features a different arrangement of metal-oxygen octahedra. nist.gov

Compound Crystal System Space Group Reference
Ba₃(VO₄)₂Hexagonal (Trigonal)R-3m researchgate.netwikipedia.org

Defect Chemistry and Point Defect Engineering in Barium Vanadates

Role of V⁴⁺ and V⁵⁺ Centers

The existence of vanadium in multiple oxidation states, primarily V⁴⁺ (d¹) and V⁵⁺ (d⁰), is a defining characteristic of this compound compounds and critically influences their crystallographic structure and phase transitions. acs.orgacs.org The ratio and arrangement of these two centers dictate the local coordination environment, leading to a variety of structural motifs. acs.orgacs.orgarxiv.org

In mixed-valence barium vanadates, V⁵⁺ ions are typically found in a diamagnetic, tetrahedrally coordinated state (VO₄), while the paramagnetic V⁴⁺ ions often adopt a distorted octahedral (VO₆) or square pyramidal (VO₅) coordination. acs.orgscience.govucl.ac.uk This difference in coordination preference can lead to complex, ordered structures. For instance, in certain phases, a phenomenon known as charge ordering occurs, where V⁴⁺ and V⁵⁺ cations arrange themselves into distinct sublattices. acs.org This ordering can be accompanied by a change in oxygen coordination, leading to the formation of magnetic (d¹) and non-magnetic (d⁰) chains within the crystal lattice. acs.org

Advanced Spectroscopic Characterization for Local Structural Insights

To comprehend the intricate local atomic arrangements and bonding in barium vanadates, which govern their physical and chemical properties, a suite of advanced spectroscopic techniques is employed. These methods provide detailed information that complements the long-range order data from diffraction techniques.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for probing the vibrational modes of the bonds within this compound structures. The FTIR spectra of these materials are typically characterized by distinct absorption bands in the 400–1200 cm⁻¹ range, which correspond to the stretching and bending vibrations of the vanadium-oxygen (V-O) bonds. ustb.edu.cnresearchgate.netbiointerfaceresearch.com

Key vibrational modes observed in the FTIR spectra of barium vanadates include:

V=O Stretching: A strong absorption band often observed around 1002-1020 cm⁻¹ is assigned to the stretching vibration of the terminal vanadyl bond (V=O). ustb.edu.cnresearchgate.net This feature is a fingerprint for five-fold coordinated vanadium or distorted VO₄ groups. researchgate.net

V-O-V Asymmetric Stretching: Bands appearing in the region of 700-850 cm⁻¹ are generally attributed to the asymmetric stretching vibrations of bridging V-O-V linkages between adjacent vanadate polyhedra. ustb.edu.cnakjournals.com

VO₄ Polyhedra Vibrations: The presence of VO₄ polyhedra is suggested by bands in the infrared spectra, and shifts in these bands toward lower wavenumbers can indicate that barium ions are located between the vanadate chains and layers. nu.edu.sa

Structural Modifications: Changes in the glass network, such as the transition from VO₅ to VO₄ structural units upon doping, can be tracked using FTIR. researchgate.net The technique can also signal the formation of specific phases and changes in VOy symmetry at the short-range level. akjournals.com

The positions and intensities of these bands provide valuable information on bond lengths, coordination numbers, and the degree of polymerization of the vanadate network. researchgate.netnu.edu.sa

Table 1: Characteristic FTIR Absorption Bands in this compound Compounds

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Reference(s)
V=O Stretching1002 - 1020 ustb.edu.cnresearchgate.net
V–O–V Asymmetric Stretching700 - 850 ustb.edu.cnakjournals.com
V-O-Ba Stretching Vibrations~640 researchgate.net
H–O–H Bending (Structural Water)~1622 ustb.edu.cn

Raman Spectroscopy for Lattice Dynamics and V-O Vibrational Modes

Raman spectroscopy is highly sensitive to the local structure and symmetry of crystalline and amorphous materials, making it an essential technique for studying lattice dynamics and V-O vibrational modes in barium vanadates. acs.orgnipne.ro This method is particularly effective in distinguishing between the vibrational modes associated with different vanadium oxidation states and coordination environments. acs.orgnih.gov The high-frequency region of the Raman spectrum (700-1100 cm⁻¹) is especially informative for the short-range structure of vanadates. acs.orgresearchgate.net

Key findings from Raman studies of barium vanadates include:

Distinguishing V⁵⁺ and V⁴⁺: Raman spectra can differentiate between the stretching vibrations of V⁵⁺=O and V⁴⁺=O bonds. In studies of this compound glasses, a band around 991 cm⁻¹ is attributed to V⁵⁺=O stretching, while a band near 961 cm⁻¹ is assigned to V⁴⁺=O stretching vibrations. acs.orgnih.govresearchgate.net

Probing Vanadate Structures: The spectra reveal the nature of the vanadium-oxygen polyhedra. The presence of distorted VO₆ octahedra is often suggested by the various V-O bond vibrations observed. acs.orgarxiv.org Bands around 925 cm⁻¹ are linked to O-V-O stretching within the VO₆ structure, and bands near 830 cm⁻¹ correspond to the asymmetric stretching of bridging V-O-V bonds. acs.orgnih.govresearchgate.net

Lattice Dynamics and Phase Transitions: Raman spectroscopy is used to monitor changes in lattice dynamics during phase transitions. The appearance, disappearance, or shift of Raman modes provides clear evidence of structural changes. ull.eshal.science For example, the technique has been used to identify structural transitions from high-temperature to low-temperature phases. researchgate.net

Table 2: Raman Peak Assignments for V-O Vibrations in this compound Glasses

Peak DesignationWavenumber (cm⁻¹)AssignmentReference(s)
P₁~991V⁵⁺=O bond stretching vibrations acs.orgnih.govresearchgate.net
P₂~961V⁴⁺=O bond stretching vibrations acs.orgnih.govresearchgate.net
P₃~925O–V–O stretching vibrations within VO₆ structure acs.orgnih.govresearchgate.net
P₄~830Asymmetric stretching of bridging V–O–V bonds acs.orgnih.govresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Centers (V⁴⁺)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific spectroscopic technique used to detect and characterize species with unpaired electrons. In the context of barium vanadates, EPR is exclusively sensitive to the V⁴⁺ ion (electronic configuration 3d¹), which is a paramagnetic center, while the V⁵⁺ ion (3d⁰) is EPR-silent. acs.orgnih.govresearchgate.net This specificity makes EPR an invaluable tool for investigating the local environment and concentration of V⁴⁺ ions. acs.orgarxiv.org

The EPR spectrum of V⁴⁺ in this compound glasses typically presents a rich hyperfine structure consisting of eight lines. acs.orgnih.gov This structure arises from the interaction of the single unpaired electron spin (S=1/2) with the nuclear spin of the ⁵¹V isotope (I=7/2). acs.orgnih.gov Analysis of the EPR spectrum provides key parameters:

g-tensor and Hyperfine Tensor: These parameters give detailed information about the symmetry and nature of the ligand field around the V⁴⁺ ion. acs.org In many this compound glasses, the V⁴⁺ is present as the vanadyl ion (VO²⁺) within a distorted octahedral environment. acs.orgnih.gov

Concentration of V⁴⁺: The intensity of the EPR signal is proportional to the number of V⁴⁺ ions, allowing for their quantification. acs.orgnih.gov Studies have shown that the concentration of V⁴⁺ can vary non-monotonically with changes in composition, indicating complex structural rearrangements. arxiv.orgarxiv.org

Interactions: EPR can also probe interactions between paramagnetic centers. For instance, it has been used to study weak exchange interactions between V⁴⁺ and other transition metal ions like Fe³⁺ when doped into this compound glasses. capes.gov.brcapes.gov.br

Corroborative studies using both Raman and EPR spectroscopy have confirmed that vanadium often exists in distorted VO₆ octahedra in glass matrices and have provided a comprehensive picture of structural changes induced by compositional variations. acs.orgarxiv.org

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. malvernpanalytical.comthermofisher.com When applied to barium vanadates, XPS provides direct evidence for the presence of constituent elements and, crucially, allows for the differentiation of vanadium's oxidation states. ustb.edu.cnresearchgate.net

The process involves irradiating the sample with X-rays, causing the emission of core-level electrons. malvernpanalytical.com The binding energy of these emitted electrons is characteristic of the element and its oxidation state.

Key applications of XPS in the study of barium vanadates include:

Elemental Analysis: Survey scans confirm the presence of Barium (Ba), Vanadium (V), and Oxygen (O) on the material's surface. ustb.edu.cnresearchgate.net

Oxidation State Analysis: High-resolution scans of the V 2p region are used to distinguish between V⁴⁺ and V⁵⁺. The V 2p spectrum is split into two peaks, V 2p₃/₂ and V 2p₁/₂. Each of these peaks can be deconvoluted into components corresponding to the different oxidation states. For example, in BaVO nanobelts, the V 2p₃/₂ peaks at approximately 517.4 eV and 516.1 eV were assigned to V⁵⁺, while shoulder peaks at 524.9 eV and 523.3 eV were attributed to V⁴⁺. ustb.edu.cn This allows for the calculation of the V⁴⁺/V⁵⁺ ratio. ustb.edu.cnjkcs.or.kr

Confirmation of Purity: XPS can verify the valence state of vanadium in specific phases. In Ba₃V₂O₈ composite ceramics, XPS was used to prove that the vanadium was present purely as V⁵⁺, confirming phase purity. researchgate.net

Ba 3d and O 1s Spectra: High-resolution spectra for Ba 3d confirm the presence of the divalent Ba²⁺ state. ustb.edu.cnresearchgate.net The O 1s spectrum provides information about different types of oxygen bonds, such as those in the V-O-V lattice and in surface hydroxyl groups.

XPS is therefore a critical tool for validating the intended stoichiometry and oxidation states in newly synthesized this compound materials, complementing structural data from other techniques. ustb.edu.cnresearchgate.net

Table 3: Representative XPS Binding Energies for this compound Compounds

ElementCore LevelOxidation StateApproximate Binding Energy (eV)Reference(s)
VanadiumV 2p₃/₂V⁵⁺517.4 ustb.edu.cn
VanadiumV 2p₁/₂V⁵⁺524.9 ustb.edu.cn
VanadiumV 2p₃/₂V⁴⁺516.1 ustb.edu.cn
VanadiumV 2p₁/₂V⁴⁺523.3 ustb.edu.cn
BariumBa 3d₅/₂Ba²⁺~780.0 researchgate.net
BariumBa 3d₃/₂Ba²⁺~795.4 researchgate.net

Electronic Structure and Computational Materials Science of Barium Vanadates

Density Functional Theory (DFT) Calculations of Electronic Band Structure

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties of barium vanadate (B1173111) compounds. For instance, comprehensive studies on barium metavanadate monohydrate (BaV₂O₆·H₂O) have utilized DFT to elucidate its electronic band structure. rsc.org These calculations, which show good agreement with experimental data on crystal structure under pressure, reveal that BaV₂O₆·H₂O is an indirect-gap semiconductor. rsc.org

The calculated band structure shows the top of the valence band located at the Γ point of the Brillouin zone, while the bottom of the conduction band is at the S point. rsc.org The bands near the valence-band maximum and the conduction-band minimum are observed to be relatively flat, which suggests that they are formed from states with weak orbital overlap between lattice sites. rsc.org DFT calculations using the HSE06 functional yielded a band-gap energy of 4.3 eV, a value that aligns well with experimental findings. rsc.org The general topology of the band structure is consistent even when calculated with the PBE functional. rsc.org

The states near the Fermi level are primarily contributed by the 2p orbitals of oxygen and the 3d orbitals of vanadium, which is a key determinant of the material's electronic and optical properties. rsc.org

Investigation of Band Gap Modulation and Optical Transitions

The modulation of the band gap in barium vanadates is a critical area of investigation for tailoring their optical properties. In BaV₂O₆·H₂O, both optical absorption measurements and DFT calculations confirm that the indirect band gap can be modulated by applying pressure. rsc.orgresearchgate.net The experimental band gap decreases from 4.62 eV at 0.03 GPa to 4.48 eV at 10.1 GPa. rsc.orgresearchgate.net DFT calculations support this trend, attributing the narrowing of the band gap to pressure-induced changes in the electronic structure. rsc.org

The pressure coefficient for the band gap of BaV₂O₆·H₂O has been determined to be -14(1) meV/GPa. rsc.org This phenomenon is linked to the increased hybridization between oxygen and vanadium orbitals under compression. rsc.org

Studies on other vanadate systems provide a comparative perspective. For instance, in Ba₃(VO₄)₂, the band gap is reported to be around 3.8 eV, and it is noted that cations with a noble gas configuration, like barium, have a relatively small impact on the electronic structure compared to cations with active s, p, or d orbitals. researchgate.net However, the potential for band gap engineering through compositional changes, such as creating oxygen vacancies, has been noted. In one study, oxygen vacancies in barium vanadate were found to create impurity levels within the forbidden gap, causing a red shift in the optical absorption edge. researchgate.net

Table 1: Experimental and DFT Calculated Band Gap of Barium Metavanadate Monohydrate (BaV₂O₆·H₂O) Under Pressure

Pressure (GPa) Experimental Band Gap (eV) rsc.org DFT Calculated Band Gap (eV) rsc.org
0.03 4.62(5) -
~0 - 4.3
10.1 4.48(5) -

Orbital Hybridization and Charge Transfer Mechanisms

The electronic properties of barium vanadates are fundamentally governed by the interactions between the constituent atomic orbitals. In BaV₂O₆·H₂O, the states near the Fermi level are composed almost entirely of O 2p and V 3d orbitals. rsc.org The decrease in the material's band gap under pressure is directly caused by the enhancement of the hybridization between these O 2p and V 3d states. rsc.orgresearchgate.net This increased overlap of orbitals under compression leads to a modification of the band edges, resulting in the observed band gap narrowing. rsc.org

Luminescence mechanisms in this compound have also been linked to charge transfer phenomena. Emissions observed around 452 nm and 460 nm in some this compound nanoflowers have been attributed to electric charge transfer processes associated with the V=O bond. researchgate.net This indicates that electronic transitions involving charge redistribution between vanadium and oxygen are significant in determining the optical response of these materials.

Theoretical Modeling of Elastic Constants and Phonon Dispersion

While detailed phonon dispersion curves for this compound compounds are not extensively reported in the provided context, the methods for their calculation are well-established. Phenomenological models and first-principles methods like DFPT (Density Functional Perturbation Theory) are standard approaches for computing phonon dispersion in crystalline solids. ias.ac.inresearchgate.net For instance, a phenomenological model combining ion-ion and electron-ion interactions has been used to calculate the phonon dispersion curves of elemental body-centered cubic barium. ias.ac.in Similarly, DFT has been used to study the phonon dispersion and mechanical stability of related compounds like barium chalcogenides. researchgate.net These computational techniques are fully applicable to barium vanadates for a thorough understanding of their lattice dynamics and thermal properties.

Table 2: Calculated Equation of State Parameters and Bulk Modulus for Barium Metavanadate Monohydrate (BaV₂O₆·H₂O)

Parameter DFT Calculated Value rsc.org Experimental Value rsc.org
V₀ (ų) 662.6(5) -
B₀ (GPa) 39(1) 33.0(5)
B₀' 5.2(3) -

Computational Studies on Defect States and Their Electronic Signatures

Defect states, such as oxygen vacancies, can profoundly influence the electronic and optical properties of barium vanadates. Computational studies help to understand the nature of these defects and their impact. Theoretical analysis suggests that oxygen vacancies in this compound can introduce impurity levels within the band gap. researchgate.net This creation of new energy states leads to a reduction of V⁵⁺ to V⁴⁺ and is responsible for a red shift observed in the optical absorption edge. researchgate.net

In some cases, shoulder peaks observed in photoluminescence spectra may be attributed to defect energy gaps. researchgate.net Studies on other, similar vanadates like BiVO₄ provide further insight. In BiVO₄, DFT calculations have shown that oxygen vacancies can alter the band structure, and the position of the vacancy is influenced by electrons donated by the vanadium atom, leading to new energy bands that can enhance photocatalytic activity. nih.gov Furthermore, the presence of oxygen vacancies can be experimentally and computationally identified through the appearance of reduced cation states, such as V⁴⁺, which can be detected in X-ray photoelectron spectroscopy and correlated with DFT models. acs.org These findings underscore the critical role of computational studies in engineering the properties of barium vanadates through controlled defect introduction.

Optical and Luminescent Phenomena in Barium Vanadate Systems

Photoluminescence Emission Characteristics

The photoluminescent behavior of barium vanadate (B1173111) is a key area of research, with its emission characteristics being highly dependent on its structural and chemical environment.

Broadband Visible Light Emission

Undoped barium vanadate compounds, such as barium orthovanadate (Ba₃(VO₄)₂) and barium pyrovanadate (Ba₂V₂O₇), are known to exhibit a strong, broad emission band across the visible spectrum when excited by ultraviolet (UV) light. This broadband emission is a characteristic feature of many vanadate phosphors and is attributed to the electronic transitions within the vanadate group (VO₄³⁻).

For instance, flower-shaped Ba₃V₂O₈ nanostructures have been reported to display a strong bluish-green emission with distinct peaks centered at approximately 492 nm and 525 nm. researchgate.netnih.gov Similarly, Ba₂V₂O₇ nanophosphors show a broad emission band ranging from 400 to 650 nm. The broad nature of this emission makes these materials promising candidates for applications in solid-state lighting, particularly for the generation of white light.

Table 1: Broadband Emission Characteristics of this compound Compounds

This compound Compound Morphology Emission Peak(s) Emission Color
Ba₃V₂O₈ Nanoflowers 492 nm, 525 nm Bluish-Green
Ba₂V₂O₇ Nanophosphors 400 - 650 nm White

Excitation Mechanisms and Charge Transfer Transitions

The luminescence in this compound originates from a charge transfer transition within the tetrahedral VO₄³⁻ complex. Upon excitation with UV radiation, an electron is transferred from a filled 2p orbital of an oxygen ligand to an empty 3d orbital of the central vanadium(V) ion (O²⁻ → V⁵⁺). This process creates an excited state, and the subsequent radiative decay of this state results in the emission of visible light.

The excitation spectra of this compound phosphors typically show a broad band in the UV region, which corresponds to this charge transfer absorption. The exact energy of this transition, and consequently the position of the emission band, is sensitive to the local environment of the VO₄³⁻ tetrahedron, including the V-O bond lengths and the coordination with barium ions. Some studies also suggest that the luminescent state can be more accurately described as a self-trapped exciton, where the excited electron and the hole it leaves behind are localized on the vanadate group.

Influence of Doping (e.g., Ce³⁺, Dy³⁺) on Luminescence Intensity and Spectra

The introduction of rare-earth ions, such as cerium (Ce³⁺) and dysprosium (Dy³⁺), into the this compound host lattice can significantly modify its luminescent properties. This is primarily due to the efficient energy transfer from the vanadate host to the dopant ions.

While specific studies on Ce³⁺ doping in this compound are less common, in other host materials, Ce³⁺ is known for its strong, broad emission in the blue to green region, arising from the allowed 5d → 4f transition. It is expected that Ce³⁺ doping in this compound would also lead to a modification of the emission spectrum through energy transfer processes.

Role of Annealing Temperature and Morphology in Luminescence Optimization

The luminescence intensity and efficiency of this compound phosphors are highly dependent on their crystallinity, particle size, and morphology, which can be controlled through synthesis conditions and post-synthesis treatments like annealing.

Annealing Temperature: Higher annealing temperatures generally lead to improved crystallinity and a reduction in the number of defects and non-radiative recombination centers in the material. This, in turn, enhances the photoluminescence intensity. For vanadate-based phosphors, increasing the annealing temperature can strengthen the covalent bond interactions within the crystal lattice, facilitating the charge transfer process and leading to stronger emission.

Morphology: The morphology of this compound particles has a significant impact on their luminescent properties. For example, the aforementioned flower-shaped Ba₃V₂O₈ microstructures, composed of interconnected nanosheets, provide a large surface area and unique light scattering properties, which can contribute to their strong emission. Control over the morphology during synthesis is, therefore, a crucial step in optimizing the luminescent performance of this compound for specific applications.

Quantum Yield Measurements and Enhancement Strategies

The quantum yield (QY) is a critical parameter for evaluating the efficiency of a luminescent material, representing the ratio of emitted photons to absorbed photons. For vanadate phosphors, the quantum yield can be influenced by several factors, and various strategies can be employed for its enhancement.

Another strategy involves inducing lattice distortion. By introducing ions with different sizes into the host lattice, local distortions can be created in the VO₄ tetrahedra. This can modify the electronic band structure and the symmetry of the crystal field, which in turn can influence the probability of radiative transitions and enhance the quantum yield. Furthermore, improving the crystalline quality and minimizing surface defects through optimized synthesis and annealing processes are crucial for reducing non-radiative recombination pathways and thus increasing the quantum yield.

Mechanoluminescence and Thermoluminescence Studies

Beyond photoluminescence, this compound and related vanadate compounds are also being explored for their potential in mechanoluminescence (ML) and thermoluminescence (TL).

Mechanoluminescence (ML) is the emission of light as a result of mechanical stress, such as friction, impact, or grinding. While research specifically on the mechanoluminescence of this compound is limited, the phenomenon is often associated with piezoelectric materials where mechanical stress can induce an electric field, leading to the excitation of luminescent centers.

Thermoluminescence (TL) is the emission of light from a material when it is heated after being exposed to ionizing radiation. The radiation creates electron-hole pairs, which can be trapped at defect sites within the crystal lattice. Upon heating, these trapped charges are released and recombine, emitting light. The intensity of the emitted light as a function of temperature (the glow curve) can provide information about the nature and depth of the traps. Vanadate-based phosphors are being investigated for their potential use in thermoluminescence dosimetry, a technique for measuring absorbed doses of ionizing radiation. Studies on other vanadates have shown that doping with rare-earth ions can significantly influence the thermoluminescence properties by creating or modifying the trap levels.

Dependence of Luminescence Intensity on Mechanical Stress and Gamma Irradiation

The response of this compound's luminescence to external factors such as mechanical stress and gamma irradiation is a critical area of study for its potential applications in various technological fields.

While specific research on the effects of mechanical stress on the luminescence intensity of this compound is not extensively detailed in the reviewed literature, the behavior of luminescent materials, in general, can be affected by pressure-induced changes in the crystal lattice, which can alter the energy levels of the luminescent centers.

Regarding gamma irradiation , studies on related complex oxide materials provide insights into potential effects. For instance, research on bismuth-modified barium titanate ceramics has shown that gamma irradiation can induce structural changes, including octahedral distortions and the creation of oxygen vacancies, which in turn lead to a decrease in the material's bandgap from 3.14 to 2.80 eV nih.gov. Similarly, investigations into heavy metal binary PbO–Bi2O3 glasses have demonstrated that increasing doses of gamma irradiation result in a decrease in the transmission of light through the material nih.gov. In Eu3+ doped heavy metal borate (B1201080) glasses, gamma irradiation has been observed to reduce photoluminescence intensity due to the formation of color centers researchgate.net. While these findings are for materials other than this compound, they suggest that gamma irradiation could similarly influence the luminescence of this compound by creating defects and altering its electronic structure. However, direct experimental data on this compound was not found in the reviewed literature.

Identification of Trapped Hole Centers and Excitation Processes

The luminescence in this compound compounds is closely linked to electronic excitation processes and the presence of defect centers within the crystal lattice.

The photoluminescence of this compound often presents as a broad bluish-green emission. For instance, flower-shaped this compound (Ba3V2O8) exhibits visible light emission centered at 492 and 525 nm, a phenomenon attributed to the VO4 tetrahedron with Td symmetry osti.gov. The excitation process is generally understood as a charge transfer within the vanadate groups.

Trapped hole centers , which are electron-deficient sites created by the removal of an electron, are common defects in ionic solids and can be formed by ionizing radiation unito.it. These centers can be stabilized within the lattice and are often observable through techniques like Electron Paramagnetic Resonance (EPR) unito.it. In materials like silver halides, EPR studies have successfully identified trapped holes bound to cation vacancies aps.org. In semiconducting oxides such as TiO2, holes can be trapped at lattice oxide ions at the surface cornell.eduresearchgate.net. While these principles are broadly applicable, specific EPR studies identifying and characterizing trapped hole centers in this compound were not found in the reviewed scientific literature. The general mechanism suggests that upon irradiation, electrons are removed, leaving behind a net positive charge, or a "hole," which can then localize on an anion site unito.it.

Non-Linear Optical Properties

Non-linear optical (NLO) properties describe how materials respond to intense light fields, leading to phenomena like frequency conversion.

Second-Harmonic Generation (SHG) Efficiency

Second-Harmonic Generation (SHG) is a process where two photons of the same frequency are combined to generate a new photon with double the frequency researchgate.net. This effect is only possible in materials that lack inversion symmetry wikipedia.org. The efficiency of SHG is a critical parameter for practical applications.

Applications in Optical Modulation

Optical modulators are devices that vary a property of a light beam, such as its intensity or phase, to encode information. The Pockels effect, a linear electro-optic effect where the refractive index of a material changes in proportion to an applied electric field, is a key mechanism for high-speed optical modulation wikipedia.orgmdpi.com. This effect occurs in non-centrosymmetric materials wikipedia.org.

Materials such as barium titanate (BTO) and lithium niobate are extensively studied for their strong Pockels effect and are used in the development of high-performance electro-optic modulators mdpi.comresearchgate.netethz.ch. Barium titanate, in particular, has shown a large electro-optical response, with a Pockels coefficient (r42) measured at 923 pm V⁻¹ when integrated into silicon photonic devices, enabling data modulation up to 50 Gbit s⁻¹ nih.gov.

The scientific literature reviewed does not indicate the use of this compound in optical modulation applications. The focus in this area is predominantly on materials with a proven, strong Pockels effect like BTO.

Electrochemical Energy Conversion and Storage Applications of Barium Vanadates

Advanced Cathode Materials for Aqueous Zinc-Ion Batteries (AZIBs)

Aqueous zinc-ion batteries are considered a promising alternative for large-scale energy storage due to their low cost, high safety, and environmental friendliness. researchgate.netoaepublish.com However, the development of high-performance cathode materials remains a critical challenge. researchgate.net Vanadium-based compounds, including barium vanadates, are notable candidates due to their high specific capacity. nih.govacs.org

High Capacity and Rate Performance Investigations

Barium vanadate (B1173111) nanobelts, specifically Ba₀.₂₃V₂O₅·1.1H₂O, have demonstrated impressive performance as cathodes in AZIBs. researchgate.netustb.edu.cn These materials can deliver a high initial discharge capacity of 378 mAh·g⁻¹ at a current density of 0.1 A·g⁻¹. researchgate.netustb.edu.cn At a lower current density of 0.05 A g⁻¹, Ba₀.₂₆V₂O₅·0.92H₂O nanobelts have shown a capacity of up to 384.93 mA h g⁻¹. acs.org The rate performance is also noteworthy, with a capacity of 172 mAh·g⁻¹ maintained at a high current density of 5 A·g⁻¹. researchgate.netustb.edu.cn

Another formulation, PEG-Ba₀.₃₈V₂O₅·nH₂O, where polyethylene (B3416737) glycol (PEG) is also intercalated, exhibits a high specific capacity of 345 mAh g⁻¹ at 0.1 A g⁻¹ and maintains 175 mAh g⁻¹ at a very high rate of 10 A g⁻¹. acs.orgnih.gov The robust architecture of layered BaₓV₃O₈-type nanobelts (Ba₁.₂V₆O₁₆·3H₂O) also contributes to superior rate capability. nih.govacs.org The co-insertion of sodium and zinc ions in a Na₀.₆₁Zn₀.₂₉V₃O₈·nH₂O cathode resulted in a specific capacity of 396.7 mA h g⁻¹ at 0.1 A g⁻¹ and 182.3 mA h g⁻¹ at 10.0 A g⁻¹. aip.org

Table 1: High Capacity and Rate Performance of Barium Vanadate Cathodes in AZIBs

Compound Current Density (A·g⁻¹) Specific Capacity (mAh·g⁻¹) Reference
Ba₀.₂₆V₂O₅·0.92H₂O 0.05 384.93 acs.org
Ba₀.₂₃V₂O₅·1.1H₂O 0.1 378 researchgate.netustb.edu.cn
Ba₀.₂₃V₂O₅·1.1H₂O 5 172 researchgate.netustb.edu.cn
PEG-Ba₀.₃₈V₂O₅·nH₂O 0.1 345 acs.orgnih.gov
PEG-Ba₀.₃₈V₂O₅·nH₂O 10 175 acs.orgnih.gov
Na₀.₆₁Zn₀.₂₉V₃O₈·nH₂O 0.1 396.7 aip.org
Na₀.₆₁Zn₀.₂₉V₃O₈·nH₂O 10.0 182.3 aip.org

Long-Term Cycling Stability and Capacity Retention Enhancement

A significant challenge for vanadium-based cathodes is their structural instability and dissolution during cycling, which leads to capacity fade. nih.govaip.orgrsc.org Barium vanadates have shown enhanced long-term cycling stability. For instance, Ba₀.₂₃V₂O₅·1.1H₂O nanobelts demonstrated a superior capacity retention of 93% after 2000 cycles at a high current density of 5 A·g⁻¹. researchgate.netustb.edu.cn At 1 A·g⁻¹, the capacity retention was nearly 100% after 100 cycles. ustb.edu.cn

The PEG-BVO composite, PEG-Ba₀.₃₈V₂O₅·nH₂O, also exhibits remarkable stability, with a 98.8% capacity retention after 4000 cycles at 6 A g⁻¹. acs.orgnih.gov The robust architecture of Ba₁.₂V₆O₁₆·3H₂O nanobelts contributes to their long-term cyclability by suppressing cathode dissolution. nih.govacs.org Similarly, a dual-cation vanadate, Na₀.₆₁Zn₀.₂₉V₃O₈·nH₂O, retained 90.5% of its capacity after 6000 cycles at 1.0 A g⁻¹ and 96.7% after 9499 cycles at 10.0 A g⁻¹. aip.org

Table 2: Long-Term Cycling Stability of this compound Cathodes

Compound Current Density (A·g⁻¹) Cycles Capacity Retention (%) Reference
Ba₀.₂₃V₂O₅·1.1H₂O 5 2000 93 researchgate.netustb.edu.cn
Ba₀.₂₃V₂O₅·1.1H₂O 1 100 ~100 ustb.edu.cn
PEG-Ba₀.₃₈V₂O₅·nH₂O 6 4000 98.8 acs.orgnih.gov
Na₀.₆₁Zn₀.₂₉V₃O₈·nH₂O 1.0 6000 90.5 aip.org
Na₀.₆₁Zn₀.₂₉V₃O₈·nH₂O 10.0 9499 96.7 aip.org

Role of Interlayer Spacing and Hydration in Ion Diffusion Kinetics

The excellent electrochemical performance of barium vanadates is largely attributed to their layered structure. The pre-intercalation of barium ions (Ba²⁺) and crystal water (H₂O) expands the interlayer distance, which is crucial for facilitating the diffusion of zinc ions (Zn²⁺). researchgate.netustb.edu.cnacs.org For Ba₀.₂₃V₂O₅·1.1H₂O nanobelts, the interlayer distance is increased to 1.31 nm. researchgate.netustb.edu.cn This enlarged spacing enhances the framework stability and improves ion diffusion, leading to impressive ion diffusion rates ranging from 0.233×10⁻⁸ to 2.97×10⁻⁸ cm²·s⁻¹. ustb.edu.cn

Similarly, in Ba₀.₂₆V₂O₅·0.92H₂O nanobelts, the resident Ba²⁺ cations and crystal water in the vanadium oxygen layers enlarge the interlayer distance, improving the ion-migration speed. acs.org The composite material PEG-Ba₀.₃₈V₂O₅·nH₂O also benefits from an expanded interlayer spacing of 1.07 nm, which significantly promotes the transport kinetics of zinc ions. acs.orgnih.gov Theoretical calculations suggest that this interlayer spacing provides a stable architecture for the rapid and reversible intercalation and deintercalation of zinc ions. acs.orgnih.gov The presence of water molecules can also reduce the electrostatic interaction between Zn²⁺ and the V₂O₅ backbone by solvating the zinc ions, further promoting ion diffusion. rsc.org

Mechanisms of Vanadium Dissolution Inhibition and Cathode-Electrolyte Interphase (CEI) Formation

A key factor in the enhanced stability of this compound cathodes is the inhibition of vanadium dissolution. nih.govacs.org This is often achieved through the formation of a stable cathode-electrolyte interphase (CEI). In the case of Ba₀.₂₆V₂O₅·0.92H₂O nanobelts, a BaSO₄ CEI film forms on the cathode surface. acs.org This film effectively inhibits the dissolution of vanadium ions, leading to excellent cycle stability and rate performance. acs.org The formation of this protective layer is a crucial strategy for improving the electrochemical performance of AZIBs. acs.orgmdpi.com

Furthermore, robust architectures, such as those found in layered BaₓV₃O₈-type nanobelts (Ba₁.₂V₆O₁₆·3H₂O), inherently suppress cathode dissolution and reduce the formation of byproducts like Zn₄SO₄(OH)₆·xH₂O. nih.govacs.orgacs.org In dual-cation systems like NaₓZnᵧV₃O₈·nH₂O, the formation of electrochemically active Zn₃(OH)₂V₂O₇·2H₂O during discharge also helps to suppress vanadium dissolution through strong ionic bonding. aip.org The formation of a CEI layer is a critical factor that determines the stability of the battery, consisting of by-products from redox reactions between the cathode and electrolyte. researchgate.netrsc.org

Lithium-Ion Battery Cathode Performance and Mechanisms

Barium vanadates also show promise as cathode materials for lithium-ion batteries. Their structural properties can be tuned to enhance lithium intercalation and cycling stability.

Lithium Intercalation and Deintercalation Dynamics

A specific this compound, Ba₀.₁₆V₂O₅, has been identified as a promising material for fast lithium intercalation. researchgate.net Unlike some other metal vanadates, it does not suffer from barium leaching during cycling. researchgate.net This compound adopts a unique crystal structure (space group P21/c) that is a derivative of Na₀.₃₃V₂O₅. researchgate.net The framework of Ba₀.₁₆V₂O₅ consists of edge-shared VO₆ octahedral layers and VO₅ pyramidal bridges, creating unidirectional tunnels. researchgate.net

The nonplanar arrangement of atoms in Ba₀.₁₆V₂O₅ makes the host framework more flexible and creates larger voids for the barium ions. researchgate.net This increased flexibility favors a dominant lithium intercalation mechanism over a combined displacement and intercalation mechanism seen in similar compounds. researchgate.net As a result, Ba₀.₁₆V₂O₅ exhibits improved cycling stability, suggesting that a lower symmetry in the crystal structure can lead to higher cyclic stability in V₂O₅-related compounds for lithium-ion batteries. researchgate.net The unique properties of vanadium compounds, stemming from the variable oxidation states of vanadium, allow for the insertion and removal of ions like lithium. acs.org

Structural Flexibility and Electrochemical Durability

The electrochemical durability of this compound compounds in energy storage applications is intrinsically linked to their structural flexibility. The presence of barium ions within the vanadium oxide framework plays a crucial role in maintaining structural integrity during electrochemical cycling. Divalent barium ions (Ba²⁺) can act as "pillars" between the vanadium oxygen layers. acs.org These ions form strong ionic bonds with oxygen atoms, effectively binding the layers together and preventing the structural collapse that can occur during the repeated insertion and extraction of charge-carrying ions. acs.org This reinforcement is particularly advantageous when compared to vanadates containing monovalent alkali cations, which may offer less structural stability. acs.org

Research into specific this compound compositions, such as Ba₀.₁₆V₂O₅, has shown that these materials can exhibit enhanced electrochemical durability. Studies indicate that this particular this compound does not suffer from barium leaching during cycling, a common failure mechanism in other metal vanadates. researchgate.net This stability is attributed to an increased structural flexibility, which allows for dominant lithium intercalation with minimal structural deformation. researchgate.net This contrasts with related compounds like strontium vanadate, where a combination of ion displacement and intercalation occurs. researchgate.net The improved cycling stability in Ba₀.₁₆V₂O₅ suggests that achieving a lower structural symmetry can be a key strategy for enhancing cyclic durability in V₂O₅-based electrode materials. researchgate.net

Furthermore, the pre-intercalation of barium cations into the vanadium pentoxide structure has been shown to be an effective method for expanding the interlayer spacing. mdpi.com A composite material, PEG-Ba₀.₃₈V₂O₅·nH₂O, demonstrated a significantly expanded interlayer spacing of 1.07 nm. mdpi.com This expanded structure facilitates the transport kinetics of zinc ions, leading to high-rate capability and exceptional long-term cycling stability, with one study reporting 98.8% capacity retention after 4000 cycles at a high current density. mdpi.com

Supercapacitor Electrode Development

This compound and related mixed-metal vanadates are emerging as promising electrode materials for supercapacitors due to their potential for high specific capacitance and stability, which stems from the synergistic effects between the constituent metals and the versatile redox activity of vanadium. ustb.edu.cn

Specific Capacitance and Cyclic Stability

Specific capacitance, a measure of a material's ability to store charge per unit mass, and cyclic stability, the ability to retain that capacitance over many charge-discharge cycles, are critical performance metrics for supercapacitor electrodes. Research into barium-containing vanadates has shown promising results. For instance, barium zinc vanadate (BaZnV₂O₇) nanoparticles used in a modified carbon paste electrode have demonstrated a superior specific capacitance of 720 F/g and maintained excellent stability over 1000 cycles. ekb.eg The performance of various metal vanadate electrodes highlights the potential of this class of materials.

Electrode MaterialSpecific Capacitance (F/g)Current Density (A/g)Cyclic Stability (% retention / cycles)Reference
Barium Zinc Vanadate (BaZnV₂O₇) NPs720Not SpecifiedExcellent over 1000 cycles ekb.eg
Sodium Vanadate (NaV₆O₁₅) Nanorods410194% / 10,000 rsc.org
Bismuth Vanadate (BiVO₄) Hierarchical Spheres12032No detectable degradation after 2000 cycles acs.org
V₂O₅/MWCNTs629296% / 4000 mdpi.com
Ni₃V₂O₈@PGCHC1179.1173% / 5000 acs.org

Energy and Power Density Optimization

Energy density defines the amount of energy a supercapacitor can store, while power density indicates how quickly that energy can be delivered. Optimizing these parameters is key to expanding the applications of supercapacitors. While specific capacitance data for barium-containing vanadates is available, comprehensive reports on their energy and power density in supercapacitor configurations are less common in the reviewed literature. However, the performance of other vanadate-based systems provides insight into the potential of this material class. Asymmetric supercapacitors, which pair different electrode materials, are a common strategy to enhance the operating voltage window and, consequently, the energy density. researchgate.net For example, an asymmetric device using V₂O₅ nanofibers as the positive electrode achieved an energy density of 32.2 Wh kg⁻¹. nih.gov

Supercapacitor SystemEnergy Density (Wh/kg)Power Density (W/kg)Reference
Sodium Vanadate (NaV₆O₁₅) Nanorods56.9500 rsc.org
V₂O₅-PPy Composite82800 researchgate.net
Fe₂O₃//V₂O₅ Nanofiber ASC32.2128.7 nih.gov
Ni₃V₂O₈@PGCHC//PGCHC ASC57.3850 acs.org

Electronic Conduction Mechanisms in this compound Systems

The semiconducting nature of this compound glasses is fundamental to their application in electronic devices. The mechanism of electrical conduction is primarily governed by the movement of charge carriers through the glass network.

Small Polaron Hopping (Adiabatic vs. Non-Adiabatic)

In this compound glasses, electrical conduction is attributed to the hopping of small polarons. rsc.orgscilit.com A polaron is a quasiparticle consisting of an electron and its associated lattice distortion field. The conduction occurs when this electron hops from one localized site to another. The nature of this hopping can be categorized as either adiabatic or non-adiabatic.

Temperature and Composition Dependence of Electrical Conductivity

The electrical conductivity of barium vanadates is a critical parameter for their application in electrochemical energy conversion and storage devices. This property is highly sensitive to both operating temperature and the specific chemical composition of the material. The conduction mechanism in these materials is generally attributed to the hopping of small polarons, which are localized electrons, between vanadium ions in different valence states (V⁴⁺ and V⁵⁺). nu.edu.saresearchgate.netresearchgate.net

Influence of Temperature

This compound materials typically exhibit semiconductor-like behavior, where their electrical conductivity increases with rising temperature. nih.gov This phenomenon is often described as a negative temperature coefficient of resistance (NTCR). epjap.orgepjap.org The relationship between direct current (DC) conductivity (σ) and absolute temperature (T) can be described by the Arrhenius equation, where a plot of the logarithm of conductivity versus the inverse of temperature (1/T) yields a straight line, particularly at higher temperatures. nu.edu.sacapes.gov.br This linearity indicates a thermally activated conduction process. mostwiedzy.pl

The thermal energy supplied to the material activates the hopping of electrons from V⁴⁺ sites to adjacent V⁵⁺ sites. nu.edu.sa The energy required for this process is known as the activation energy. Studies on various this compound glass compositions show that this temperature-dependent behavior is consistent across different formulations. aip.orgbohrium.com For instance, in one study on lithium-barium vanadate glass, heating a sample from room temperature to 125°C resulted in a significant increase in electrical conductivity, from 3.2 × 10⁻⁵ S cm⁻¹ to 1.3 × 10⁻³ S cm⁻¹. researchgate.net This increase in conductivity with temperature supports the viability of these materials for applications that may operate at elevated temperatures.

Influence of Composition

The chemical composition of barium vanadates plays a pivotal role in determining their electrical properties. Modifications such as altering the ratio of primary components or introducing dopants can significantly change conductivity and activation energy.

Effect of Barium Oxide (BaO) Content

In glass systems of xBaO·(100-x)V₂O₅, the concentration of barium oxide has a direct impact on conductivity. Research shows that as the molar percentage of BaO increases (and consequently, V₂O₅ decreases), the DC conductivity decreases, while the activation energy for conduction increases. nu.edu.saresearchgate.net This is because the addition of BaO, a network modifier, increases the number of bridging oxygen ions in the glass structure. nu.edu.sa This change can reduce the open pathways available for charge carriers and increase the average distance between vanadium ions, thus impeding electron hopping and increasing the energy barrier. nu.edu.sa

Table 1: Effect of BaO Content on DC Conductivity and Activation Energy in xBaO·(100-x)V₂O₅ Glasses at 413 K

Composition (mol%)DC Conductivity (σ) at 413 K (S/m)High-Temperature Activation Energy (eV)
30BaO·70V₂O₅~1.8 x 10⁻⁵0.34
35BaO·65V₂O₅~1.0 x 10⁻⁵0.38
40BaO·60V₂O₅~5.0 x 10⁻⁶0.42
45BaO·55V₂O₅~2.5 x 10⁻⁶0.45
50BaO·50V₂O₅~1.2 x 10⁻⁶0.48
Data synthesized from graphical representations in research literature. nu.edu.sa

Effect of Dopants and Substitutions

Introducing other metal oxides into the this compound matrix can tailor its electrical properties.

Iron(III) Oxide (Fe₂O₃): Doping semiconducting this compound glasses with Fe₂O₃ results in complex behavior. The DC conductivity was observed to decrease, reaching a minimum at a concentration of 5 wt% Fe₂O₃. Conversely, the activation energy increases with Fe₂O₃ content up to 6-7 wt%. capes.gov.br Despite the presence of iron ions, the electrical transport is still dominated by electron hopping between vanadium sites. capes.gov.br

Lithium Oxide (Li₂O): In glasses with the formula xLi₂O·(20-x)BaO·10Fe₂O₃·70V₂O₅, replacing the heavier BaO with the lighter Li₂O was found to increase the temperature dependence of electrical conductivity. researchgate.net This substitution also leads to a decrease in both density and molar volume. acs.org

Barium Titanate (BaTiO₃): The addition of BaTiO₃ to a vanadate glass system has been shown to decrease the electrical conductivity while increasing the activation energy. nih.gov

Table 2: Summary of Compositional Effects on Electrical Properties of Barium Vanadates

Base Compound SystemDopant/SubstituentCompositional ChangeEffect on DC ConductivityEffect on Activation Energy
This compound GlassFe₂O₃Increasing content to 5 wt%DecreasesIncreases
Barium-Iron-Vanadate GlassLi₂OReplacing BaO with Li₂OEnhances temperature dependenceNot specified
Ba₅DyTi₃V₇O₃₀SrSubstituting Ba with SrNot specifiedIncreases barrier to mobility
Vanadate GlassBaTiO₃Increasing BaTiO₃ contentDecreasesIncreases
This table summarizes findings from multiple studies. nih.govepjap.orgepjap.orgcapes.gov.brresearchgate.net

Photocatalytic Reactivity and Environmental Remediation with Barium Vanadates

Visible-Light-Driven Photocatalysis Mechanisms

The photocatalytic activity of barium vanadates, like other semiconductor photocatalysts, is initiated by the absorption of photons with energy equal to or greater than their band gap. nju.edu.cn This process excites electrons from the valence band (VB) to the conduction band (CB), creating electron-hole pairs (e⁻/h⁺). nju.edu.cnd-nb.info For visible-light-driven photocatalysis, the band gap of the material must be narrow enough to be activated by visible light photons.

The specific electronic structure of vanadates, with the V 3d orbitals contributing to the conduction band, plays a crucial role in their photocatalytic properties. nju.edu.cn The presence of multiple oxidation states for vanadium (V²⁺, V³⁺, V⁴⁺, and V⁵⁺) can also facilitate effective redox reactions. mdpi.com

Degradation of Organic Pollutants (e.g., Dyes)

Barium vanadate-based materials have shown promise in the photocatalytic degradation of organic pollutants, such as industrial dyes, under light irradiation. This application is of significant environmental importance as many of these dyes are toxic and resistant to conventional wastewater treatment methods.

Reaction Pathways and Intermediates

The degradation of organic pollutants by barium vanadate (B1173111) photocatalysts proceeds through a series of reactions initiated by the photogenerated charge carriers. The primary mechanism involves the attack of highly reactive species, such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), on the complex organic dye molecules. nih.gov

These radicals can break down the chromophoric groups responsible for the color of the dye, leading to decolorization. The reaction continues with the cleavage of aromatic rings and other functional groups, resulting in the formation of various intermediate products. These intermediates are typically smaller, more oxidized organic molecules. Ultimately, complete mineralization can occur, converting the organic pollutants into carbon dioxide (CO₂), water (H₂O), and simple inorganic ions.

For instance, in the degradation of dyes like Acid Black-52 using Barium Zinc Vanadate (BaZnV₂O₇) nanoparticles, the vanadate ions act as electron acceptors, which enhances the separation of photogenerated electrons and holes, thereby increasing the photocatalytic efficiency. sci-hub.se The generation of powerful radicals is key to breaking down the complex structure of such dyes. sci-hub.se

Influence of pH, Catalyst Dosage, and Dye Concentration

The efficiency of photocatalytic degradation of organic dyes by this compound is influenced by several operational parameters, including the pH of the solution, the amount of catalyst used (dosage), and the initial concentration of the dye.

Influence of pH: The pH of the solution can affect the surface charge of the photocatalyst and the dye molecules, thereby influencing the adsorption of the dye onto the catalyst surface. sci-hub.se For the degradation of Acid Black-52 (an anionic dye) by Barium Zinc Vanadate (BaZnV₂O₇), the degradation efficiency was found to be highest at a lower pH. This is because at lower pH, the catalyst surface becomes more positively charged, which favors the adsorption of the anionic dye molecules. sci-hub.se

Influence of Catalyst Dosage: The amount of photocatalyst plays a crucial role in the degradation process. An increase in the catalyst dosage generally leads to an increase in the number of active sites available for photoreaction, which can enhance the degradation rate. sci-hub.se However, beyond an optimal dosage, the efficiency may decrease due to increased turbidity of the solution, which can scatter the incident light and reduce its penetration. mdpi.com For the degradation of Acid Black-52 with BaZnV₂O₇, an optimal catalyst dosage was identified to achieve the highest degradation efficiency. sci-hub.se

Influence of Dye Concentration: The initial concentration of the dye also significantly impacts the degradation rate. Generally, the degradation efficiency decreases as the initial dye concentration increases. sci-hub.se At higher concentrations, more dye molecules are adsorbed on the catalyst surface, which can block the active sites and hinder the penetration of light to the catalyst surface. mdpi.com This leads to a lower rate of generation of reactive oxygen species and consequently a lower degradation efficiency. researchgate.net

Table 1: Influence of Operating Parameters on Photocatalytic Degradation by this compound-based Catalysts

Parameter Catalyst Pollutant Observation
pH BaZnV₂O₇ Acid Black-52 Higher degradation at lower pH due to favorable surface charge for anionic dye adsorption. sci-hub.se
Catalyst Dosage BaZnV₂O₇ Acid Black-52 Degradation efficiency increases with dosage up to an optimal point, then decreases. sci-hub.se
Dye Concentration BaZnV₂O₇ Acid Black-52 Degradation efficiency decreases with increasing initial dye concentration. sci-hub.se

Photocatalytic Hydrogen Production

Photocatalytic hydrogen (H₂) production from water splitting is a promising strategy for generating clean and renewable energy. Vanadate-based materials, including those containing barium, have been explored for this application. mdpi.com The fundamental process involves the reduction of protons (H⁺) from water by photogenerated electrons at the conduction band of the photocatalyst. researchgate.net

For a semiconductor to be effective for H₂ evolution, its conduction band minimum must be more negative than the reduction potential of H⁺/H₂ (0 V vs. NHE at pH 0). researchgate.net Research has indicated that mixed metal vanadates, such as (Ca, Sr, Ba)V₂O₆, are effective photocatalysts for hydrogen production. mdpi.com The inclusion of barium in the vanadate structure can influence the electronic and structural properties, potentially enhancing the photocatalytic activity.

The efficiency of H₂ production is often limited by the rapid recombination of photogenerated electron-hole pairs. mdpi.com Strategies to overcome this include the use of sacrificial agents that consume the photogenerated holes, thereby promoting the availability of electrons for H₂ evolution. researchgate.net

Photocatalytic Carbon Dioxide (CO₂) Reduction

The conversion of carbon dioxide (CO₂) into valuable fuels and chemicals through photocatalysis is a key area of research for mitigating greenhouse gas emissions and producing sustainable energy. d-nb.inforesearchgate.net Vanadate-based photocatalysts are being investigated for their potential in CO₂ reduction due to their ability to absorb visible light and their suitable electronic structures. researchgate.net

The photocatalytic reduction of CO₂ is a complex process involving the adsorption and activation of CO₂ molecules on the catalyst surface, followed by their reduction by photogenerated electrons. capes.gov.br The conduction band of the photocatalyst must be sufficiently negative to drive the reduction of CO₂ into products like methane (B114726) (CH₄), methanol (B129727) (CH₃OH), or carbon monoxide (CO). capes.gov.br

Design of this compound-Based Heterojunction Photocatalysts

To overcome the limitations of single-component photocatalysts, such as rapid electron-hole recombination, the design of heterojunctions is a widely adopted strategy. mdpi.comrsc.org A heterojunction is formed at the interface between two different semiconductor materials, creating a built-in electric field that can facilitate the separation of photogenerated charge carriers. mdpi.commdpi.com

Several types of heterojunctions, such as type-II, p-n, and Z-scheme, can be constructed to enhance photocatalytic activity. researchgate.netmdpi.com In a type-II heterojunction, the staggered band alignment allows for the spatial separation of electrons and holes, with electrons accumulating in the conduction band of one semiconductor and holes in the valence band of the other. mdpi.com This separation prolongs the lifetime of the charge carriers, making them more available for surface reactions.

While much of the research on vanadate heterojunctions has focused on bismuth vanadate (BiVO₄), the principles are applicable to this compound systems. rsc.orgmdpi.com For instance, creating a heterojunction between this compound and another semiconductor with a suitable band structure could enhance its photocatalytic performance for pollutant degradation, hydrogen production, or CO₂ reduction. The doping of barium into other vanadates, such as BiVO₄, has been shown to improve photocatalytic activity, suggesting that barium-containing phases can play a beneficial role in heterostructured photocatalysts. nih.gov The design of novel this compound-based heterojunctions represents a promising avenue for developing highly efficient and stable photocatalysts.

Type-II and Z-Scheme Heterojunction Architectures

The construction of heterojunctions is a key strategy to enhance photocatalytic efficiency by promoting the separation of photogenerated electron-hole pairs. Type-II and Z-scheme heterojunctions are advanced configurations that not only improve charge separation but also maintain the high redox potential of the charge carriers. ucl.ac.uknih.gov In a Type-II heterojunction, electrons and holes migrate to different semiconductors, spatially separating them. techscience.com A Z-scheme system mimics natural photosynthesis, where electrons in the conduction band of the oxidation photocatalyst recombine with holes in the valence band of the reduction photocatalyst, preserving the stronger redox abilities of the remaining electrons and holes. ucl.ac.ukresearchgate.net

However, a review of the current scientific literature reveals a significant gap in research specifically applying these sophisticated architectures to this compound for environmental remediation. While the photocatalytic activity of heterostructures like BiVO₄/g-C₃N₄ and Ag/AgBr/BiVO₄ has been extensively studied for pollutant degradation, researchgate.netresearching.cnhnu.edu.cn there are no available studies detailing the design or performance of this compound-based Type-II or Z-scheme heterojunctions for such purposes. One study detailed the in-situ exsolution of Ba₃(VO₄)₂ nanoparticles on a V-doped BaCoO₃-δ perovskite, but this was for electrocatalytic hydrogen evolution, a different application from photocatalytic environmental remediation.

Integration with Co-catalysts and Other Semiconductors

The integration of co-catalysts, such as noble metals or other semiconductors, is a common and effective method to boost the photocatalytic activity of a primary catalyst. Co-catalysts can act as electron sinks, trapping photogenerated electrons to inhibit charge recombination and provide active sites for redox reactions. mdpi.com

The application of co-catalysts to this compound for enhancing its photocatalytic degradation capabilities is an area that remains largely unexplored. While studies have demonstrated the effectiveness of co-catalysts like cobalt phosphide (B1233454) on bismuth vanadate for degrading pollutants such as sulfamethoxazole, synsint.com similar detailed investigations for this compound are not present in the available literature. Research on other vanadates, such as lanthanum vanadate (LaVO₄), has shown that the material itself can exhibit good photocatalytic activity for the degradation of methylene (B1212753) blue without the need for a co-catalyst. nih.gov This suggests potential for this compound, but dedicated studies are required to confirm and quantify this.

Morphology and Doping Effects on Photocatalytic Efficiency

The morphology (shape and size) and the introduction of dopants are critical factors that significantly influence a semiconductor's photocatalytic performance. Changes in morphology can increase the surface area, providing more active sites for reaction, while doping can alter the electronic band structure, improve light absorption, and enhance charge carrier separation. tandfonline.comnih.gov

Research into this compound has primarily focused on its synthesis and fundamental properties. For instance, flower-shaped this compound composed of nanosheets and polyhedral nanoparticles of Ba₃(VO₄)₂ have been successfully synthesized. asianpubs.org The optical properties of Ba₃(VO₄)₂ have been characterized, with optical band gaps determined to be around 3.25-3.81 eV, suggesting it is a wide band-gap semiconductor. researchgate.net

The effect of doping on vanadate photocatalysts has been more extensively studied in materials other than this compound. For example, europium doping in bismuth vanadate was found to alter its crystal structure and improve the degradation of methylene blue by depressing the recombination of photogenerated charges. rsc.org Similarly, barium doping of lanthanide vanadates has been investigated, though primarily for applications in radiotherapy rather than photocatalysis. nih.govacs.org One study on various metal vanadates noted that cations with a noble gas configuration, like Ba²⁺, have little impact on the electronic structure, which is a key factor in photocatalytic activity. researchgate.netresearchgate.net

While these studies provide a foundation, there is a clear absence of systematic research correlating the morphology and the effects of specific dopants with the photocatalytic efficiency of this compound in the context of environmental remediation.

Table of Research Findings on this compound and Related Compounds

Compound/SystemSynthesis MethodMorphologyKey FindingApplication Focus
Ba₃(VO₄)₂Microwave SolvothermalNanoparticles (50-150 nm)Successful synthesis and characterization of nanoparticles. asianpubs.orgMaterial Synthesis
Ba₃(VO₄)₂Sol-gelHexagonal structureDetermination of direct (3.81 eV) and indirect (3.25 eV) optical band gaps. researchgate.netMicrowave Absorption
Ba₃(VO₄)₂ on V-doped BaCoO₃-δIn-situ ExsolutionNanocompositeCreation of a perovskite-based heterostructure.Electrocatalytic Hydrogen Evolution
(La₀.₉Eu₀.₁)₍₁₋y₎Ba yVO₄PrecipitationNanoconstructsBarium doping was successful up to 25% while maintaining a tetragonal crystal structure. nih.govacs.orgRadiotherapeutics

The current body of scientific work on the photocatalytic applications of pure this compound for environmental remediation is minimal. While the synthesis and some basic optical and structural properties have been reported, there is a significant lack of research in the specific, advanced areas of Type-II and Z-scheme heterojunctions, co-catalyst integration, and the systematic study of morphology and doping effects on photocatalytic efficiency for pollutant degradation. The field is heavily dominated by research on bismuth vanadate, and the findings from BiVO₄ systems cannot be directly extrapolated to this compound. Therefore, the potential of this compound as a robust photocatalyst for environmental applications remains an open and largely uninvestigated area requiring dedicated future research.

Magnetic and Other Advanced Functional Properties of Barium Vanadates

Investigation of Magnetic Behavior

The magnetic properties of barium vanadates are a subject of ongoing research, with studies revealing emergent phenomena such as ferromagnetism in specific structural configurations.

Investigations into the magnetic characteristics of barium vanadate (B1173111), particularly in nanostructured forms, have revealed the presence of ferromagnetic behavior at room temperature. For instance, flower-shaped nanostructures of barium vanadate, synthesized via a composite hydroxide (B78521) mediated (CHM) method, have been shown to exhibit ferromagnetism. researchgate.netiaea.orgresearchgate.netosti.gov These nanoflowers are composed of nanosheets approximately 20 nm in thickness. iaea.orgosti.gov The observed ferromagnetism is a significant finding, as traditional barium orthovanadate (Ba₃V₂O₈) is not inherently ferromagnetic.

Detailed magnetic measurements have been conducted to quantify the ferromagnetic properties of this compound nanostructures. Studies on this compound nanoflowers have reported specific values for key magnetic parameters. iaea.orgresearchgate.netosti.gov The saturation magnetization (Ms), which represents the maximum possible magnetization of the material, was found to be approximately 83.50 x 10⁻³ emu/g. researchgate.netiaea.orgosti.gov The remnant magnetization (Mr), the magnetization remaining after the external magnetic field is removed, was measured at 4.63 x 10⁻³ emu/g. researchgate.netiaea.orgosti.gov The coercivity (Hc), or the reverse field needed to demagnetize the material, was determined to be 18.89 Oe. researchgate.netiaea.orgosti.gov These parameters are crucial for the potential application of these materials in magnetic storage and spintronic devices. nih.gov

Table 1: Magnetic Properties of this compound Nanoflowers at Room Temperature

Magnetic ParameterValue
Saturation Magnetization (Ms)83.50 x 10⁻³ emu/g
Remnant Magnetization (Mr)4.63 x 10⁻³ emu/g
Coercivity (Hc)18.89 Oe

Source: researchgate.netiaea.orgosti.gov

The origin of ferromagnetism in this compound nanostructures is attributed to specific structural and electronic features. Research suggests that the magnetic behavior is primarily due to the presence of a non-orthovanadate phase with a spin S = 1/2. researchgate.netiaea.org X-ray photoelectron spectroscopy (XPS) analysis of these materials indicates the sample is hexagonal Ba₃V₂O₈ with a small amount of Ba₃VO₄.₈ coexisting. iaea.orgosti.gov

The presence of oxygen vacancies plays a critical role in inducing magnetism. researchgate.net These vacancies can lead to the reduction of some vanadium ions from a V⁵⁺ state to a V⁴⁺ state. researchgate.netosti.gov This change in the vanadium oxidation state introduces unpaired electrons, which can lead to magnetic ordering. In other oxide systems, such as bismuth vanadate, it has been shown that each oxygen vacancy can reduce two V⁵⁺ ions to V⁴⁺. osti.gov Similarly, in nanocrystalline barium titanate, an increase in the concentration of oxygen vacancies leads to noticeable changes in magnetic properties. researchgate.net This mechanism, where oxygen vacancies mediate the formation of V⁴⁺ states and subsequent magnetic interactions, is considered a key factor in the ferromagnetism observed in this compound materials. researchgate.net

The magnetic properties of this compound nanostructures can be further manipulated by external stimuli such as ultraviolet (UV) irradiation. Studies have demonstrated a significant enhancement in the ferromagnetism of Ba₃V₂O₈ nanoflowers after being exposed to UV light. researchgate.net This enhancement is linked to an increase in the number of oxygen vacancies within the material's structure. researchgate.net

The UV irradiation process is believed to create additional oxygen vacancies, which in turn leads to the reduction of more V⁵⁺ ions to the V⁴⁺ state. researchgate.net This is supported by changes in the optical absorption spectrum, where the absorption edge shifts to a lower energy (from 3.85 eV to 3.67 eV) after irradiation, indicating the creation of new energy levels within the band gap associated with these defects. researchgate.net The increased concentration of V⁴⁺ ions and associated unpaired electrons strengthens the ferromagnetic interactions within the material. researchgate.net This finding suggests that UV irradiation is a viable method for tuning the magnetic properties of this compound nanostructures.

Microwave Dielectric Properties

In addition to their magnetic properties, various this compound compounds exhibit promising characteristics for high-frequency electronic applications, particularly as microwave dielectric materials. These materials are essential components in devices like resonators, filters, and antennas used in wireless communication systems.

Several phases within the BaO-V₂O₅ binary system have been investigated for their potential use in Low-Temperature Co-fired Ceramic (LTCC) applications. A key requirement for these applications is a low dielectric constant (permittivity, εr) to reduce signal delay and a high quality factor (Qxf) to minimize signal loss.

This compound ceramics have demonstrated these desirable properties. For example, BaV₂O₆ ceramics sintered at 575°C exhibit a low dielectric constant of 11.5 and a high quality factor of 21,800 GHz. researchgate.net Ba₂V₂O₇ ceramics also show a low εr of 9.8. allsaintscollege.ac.in Other compositions, such as Ba₃V₂O₈, have been reported with a dielectric constant of approximately 12.5. researchgate.net Barium-vanadate glasses also possess low dielectric constants, ranging from 14 to 16 at 1 MHz. bohrium.com The combination of low sintering temperatures and low dielectric permittivity makes this compound ceramics promising candidates for integration into LTCC modules for modern telecommunication technologies. researchgate.netallsaintscollege.ac.in

Table 2: Microwave Dielectric Properties of Various this compound Ceramics

CompoundSintering Temp. (°C)Dielectric Constant (εr)Quality Factor (Qxf) (GHz)
BaV₂O₆57511.521,800
Ba₂V₂O₇7509.8-
Ba₃V₂O₈95012.541,065
BaMnV₂O₇-~8.931,362

Source: researchgate.netallsaintscollege.ac.inresearchgate.netphysics.uz.ua

High Quality Factor Coefficient Evaluation

The quality factor (Q) of a dielectric material is a measure of its energy loss, with a higher Q value indicating lower loss. For high-frequency applications, the product of the quality factor and the frequency (Q×f), known as the quality factor coefficient, is a critical parameter. This compound and its derivatives have been investigated for their microwave dielectric properties, demonstrating potential as low-loss materials.

Research into barium-based vanadate ceramics has yielded promising results for their use in high-frequency applications. For instance, the compound BaMnV2O7 exhibits excellent microwave dielectric properties, characterized by a low dielectric permittivity (εr ~8.9) and a high quality factor coefficient (Qu×f) of 31362 GHz. physics.uz.uaksaeu.kherson.ua Another composition, BaV2O6 ceramic sintered at 575°C for 4 hours, showed good microwave dielectric properties with a Q×f value of 21,800 GHz (at 10.1 GHz). researchgate.net The optimization of sintering temperatures can influence these properties; for example, with an increase in sintering temperature for BaV2O6, the quality factor first increases and then decreases. researchgate.net

These findings highlight the potential of this compound compounds as suitable materials for low-temperature co-fired ceramic (LTCC) applications, where a high quality factor is essential. allsaintscollege.ac.in The addition of zinc to this compound ceramics has been shown to optimize the dielectric loss, with BaZnV2O7 exhibiting a lower dielectric loss compared to Ba2V2O7 at 1 MHz. allsaintscollege.ac.in

Table 1: Microwave Dielectric Properties of Selected this compound Compounds

CompoundDielectric Constant (εr)Quality Factor Coefficient (Q×f) in GHzMeasurement Frequency (GHz)
BaMnV2O7~8.931362Not Specified
BaV2O611.52180010.1
Ba2V2O79.77Not Specified0.001
BaZnV2O77.97Not Specified0.001

Applications in High-Frequency Telecommunications

The development of materials with excellent dielectric properties is crucial for modern telecommunications, including 4G and 5G communication technologies. physics.uz.uaksaeu.kherson.ua this compound-based ceramics are promising candidates for these high-frequency applications due to their favorable characteristics, such as high quality factor (Q×f), low dielectric constant (εr), and low sintering temperatures. researchgate.netallsaintscollege.ac.in These properties are essential for their use in microwave modules like filters, resonators, and capacitors in wireless communication systems. allsaintscollege.ac.in

The compound BaMnV2O7, with its high quality factor coefficient and low dielectric permittivity, is noted for its potential in telecommunication technologies, contributing to the development of more compact and reliable electronic components. physics.uz.uaksaeu.kherson.ua Similarly, BaV2O6 ceramics are considered promising for ultra-low temperature co-fired ceramic (ULTCC) applications due to their good microwave dielectric properties and chemical compatibility with aluminum powders. researchgate.net The ability to co-fire these dielectric materials with highly conductive electrodes like silver at temperatures below 900°C is a significant advantage of low-temperature co-fired ceramic (LTCC) technology. allsaintscollege.ac.in

The use of such materials is foundational for creating multilayer LTCC modules, which are widely used in mobile phones, global positioning systems, and patch antennas. allsaintscollege.ac.in The continuous research into this compound compounds is driven by the need for materials that can operate efficiently at the higher frequencies demanded by next-generation communication technologies. cornell.edu

Advanced Sensing Applications

Electrochemical Sensing of Biomolecules and Chemical Drugs

This compound nanoparticles have demonstrated significant potential in the development of novel electrochemical sensors for the accurate detection of biomolecules and chemical drugs. ustb.edu.cn Specifically, nanoparticles of barium zinc vanadate (BaZnV2O7) have been utilized to create modified carbon paste electrodes for this purpose. ustb.edu.cn

These sensors have shown high efficiency in detecting important biomolecules such as ascorbic acid and uric acid. ustb.edu.cn Furthermore, they have been successfully applied to the detection of common chemical drugs, including paracetamol and ibuprofen. ustb.edu.cn The electrodes were able to efficiently detect these analytes within a concentration range of 1 to 5 mM. ustb.edu.cn The high sensitivity of these sensors is a key attribute, making them promising for applications in biomedical diagnostics. ustb.edu.cnustb.edu.cn The unique structural and electrochemical properties of the BaZnV2O7 nanoparticles enable efficient electron transfer and strong interaction with the target molecules, which underpins their sensing performance. ustb.edu.cn

Table 2: Electrochemical Detection of Biomolecules and Drugs using Barium Zinc Vanadate (BaZnV2O7) Nanoparticle-Modified Electrodes

AnalyteTypeConcentration Range (mM)Limit of Detection (LOD) (M)
Ascorbic AcidBiomolecule1 - 50.57 x 10⁻⁶
Uric AcidBiomolecule1 - 50.11 x 10⁻⁶
ParacetamolChemical Drug1 - 50.58 x 10⁻⁶
IbuprofenChemical Drug1 - 50.11 x 10⁻⁶

Detection of Heavy Metal Ions

The contamination of water and the environment with heavy metal ions is a significant issue, and electrochemical sensors offer a sensitive and specific means for their detection. ustb.edu.cn Barium zinc vanadate (BaZnV2O7) nanoparticles have been effectively used in modified carbon paste electrodes to detect toxic heavy metals. ustb.edu.cn

Research has demonstrated the capability of these sensors to detect heavy metals such as mercury, cobalt, and cadmium. ustb.edu.cn The detection was successful within a 1 to 5 mM concentration range. ustb.edu.cn The limit of detection (LOD) for these heavy metals was found to be low, indicating high sensitivity of the sensor. ustb.edu.cnustb.edu.cn For instance, the LOD for mercury was 0.39 x 10⁻⁶ M, for cobalt it was 0.57 x 10⁻⁶ M, and for cadmium it was 0.31 x 10⁻⁶ M. ustb.edu.cn These findings underscore the potential of this compound-based materials for environmental monitoring applications. ustb.edu.cn

Table 3: Electrochemical Detection of Heavy Metal Ions using Barium Zinc Vanadate (BaZnV2O7) Nanoparticle-Modified Electrodes

AnalyteTypeConcentration Range (mM)Limit of Detection (LOD) (M)
MercuryHeavy Metal1 - 50.39 x 10⁻⁶
CobaltHeavy Metal1 - 50.57 x 10⁻⁶
CadmiumHeavy Metal1 - 50.31 x 10⁻⁶

Humidity Sensing Properties

While research on the humidity sensing properties of this compound specifically is limited, studies on related barium compounds, such as barium oxide (BaO), provide insight into the potential of barium-based materials for this application. Barium oxide nanoparticles have been shown to exhibit excellent humidity sensing behavior. kashanu.ac.ir

The humidity sensing properties are typically measured by the change in DC resistance at room temperature. kashanu.ac.ir For BaO nanoparticles, a high sensitivity factor of 1926 has been reported. kashanu.ac.ir The response and recovery times are crucial parameters for a humidity sensor. Barium oxide nanoparticles have demonstrated a response time of 40 seconds and a recovery time of 110 seconds. kashanu.ac.ir The quick responding and recovering sensing ability makes such materials prominent for humidity sensing applications. kashanu.ac.ir These findings for BaO suggest that barium-containing compounds could be a promising class of materials for the development of effective humidity sensors.

Table 4: Humidity Sensing Properties of Barium Oxide (BaO) Nanoparticles

PropertyValue
Sensitivity Factor1926
Response Time40 s
Recovery Time110 s

Applications in Material Storage and Porous Architectures

This compound has been explored for its potential in material storage, primarily through the creation of highly porous microspheres. researchgate.net The aim of this research is to develop materials where the porous surface provides a large bonding area. researchgate.net This increased surface area is advantageous for applications such as accommodating dopants. researchgate.net

The formation of these porous this compound microspheres can be achieved by heating glass powder in a flame. researchgate.net The porosity of the resulting microspheres is influenced by several factors, including the flame temperature, the duration the material spends in the flame, and the surface onto which the spheres are deposited. researchgate.net Optimal porosity has been achieved by first heating the glass powder at a low temperature and then passing it through high-temperature flames (approximately 2100°C) onto a metal sheet. researchgate.net The use of this compound glass with a molar fraction of 0.4 to 0.6 barium oxide is preferred because of its stability and low glass transition temperature (Tg). researchgate.net

In addition to microspheres, flower-shaped this compound composed of nanosheets has been synthesized, indicating the diverse morphological possibilities of this compound. researchgate.net Such nanostructured materials, including those with porous architectures, are of interest for various applications, including energy storage. acs.org

Future Research Directions and Concluding Perspectives

Addressing Current Limitations in Barium Vanadate (B1173111) Research

Despite the promising properties of barium vanadates, several limitations hinder their widespread application. A primary challenge lies in the synthesis of pure, single-phase materials, as secondary phases like pyrovanadates can form, impacting the material's performance. chimicatechnoacta.ru Traditional high-temperature solid-state reactions often require long reaction times and can lead to poorly defined morphologies. ias.ac.in Furthermore, the structural stability of some barium vanadate compounds, particularly hydrated forms, can be a concern during processes like repeated ion intercalation and deintercalation in battery applications. rsc.org Future research should focus on developing more controlled and efficient synthesis methods to overcome these limitations. Investigating the influence of various synthesis parameters on phase purity, crystallinity, and morphology is crucial. Moreover, a deeper understanding of the degradation mechanisms is necessary to enhance the structural stability and longevity of these materials in demanding applications.

Exploration of Novel this compound Compositions and Solid Solutions

The properties of this compound can be significantly tailored by creating novel compositions and solid solutions. Doping with other elements or forming solid solutions with other vanadates or phosphates can lead to enhanced functionalities. For instance, substituting lithium for barium in vanadate glasses has been shown to alter the local structure and the concentration of V4+ ions, providing a pathway to tune material properties. acs.org Similarly, the formation of solid solutions in systems like Ca-R-Nb-M-O (where R is a rare-earth element and M is a metal) has been explored to create new materials with specific characteristics. chimicatechnoacta.ru

Future work should systematically explore a wider range of dopants and solid solution compositions. This includes investigating the effects of aliovalent and isovalent substitutions on the crystal structure, electronic properties, and ultimately, the performance in targeted applications. For example, creating solid solutions like BiSbxV1-xO4 has been shown to reduce the band gap, which is beneficial for photocatalytic applications. acs.org The exploration of novel compositions, such as barium-vanadium iodoapatite, has also been predicted and verified for applications like nuclear waste immobilization. mdpi.com

Advanced Characterization Techniques for In-Situ Monitoring of Phenomena

To gain a deeper understanding of the dynamic processes that govern the performance of barium vanadates, the application of advanced in-situ characterization techniques is paramount. numberanalytics.com Techniques like in-situ X-ray diffraction (XRD) and differential scanning calorimetry can provide real-time information on phase transformations during synthesis or operation. chimicatechnoacta.ru In-situ transmission electron microscopy (TEM) and scanning electron microscopy (SEM) allow for the direct observation of morphological and structural changes at the nanoscale under various conditions, such as temperature and pressure. numberanalytics.comnanoge.org

Future research should increasingly employ these in-situ and operando techniques to study phenomena such as ion intercalation/deintercalation in batteries, catalytic reactions, and phase transitions. acs.orgnanoge.org This will provide invaluable insights into reaction mechanisms, degradation pathways, and the structure-property relationships that are often missed with conventional ex-situ characterization. numberanalytics.com For example, in-situ optical and photoelectron emission microscopy has been used to observe the nucleation and growth of vanadium oxide nanostructures, revealing the formation and transformation of intermediate phases. researchgate.net

Computational Design and Prediction of New this compound Materials with Tailored Properties

Computational materials science offers a powerful tool for accelerating the discovery and design of new this compound materials with specific, tailored properties. nih.goveuropean-mrs.com First-principles calculations, such as those based on density-functional theory (DFT), can be used to predict the crystal structure, electronic band structure, and thermodynamic stability of novel compositions. rsc.orgacs.org Machine learning approaches, combined with first-principles calculations, can be employed to predict new compositions with desired properties, such as specific channel sizes for ion incorporation in waste forms. mdpi.comresearchgate.net

The future of this compound research will heavily rely on the synergy between computational prediction and experimental validation. european-mrs.com By using computational tools to screen vast compositional spaces, researchers can identify promising candidates for synthesis and characterization, significantly reducing the time and resources required for materials discovery. nih.gov For example, computational methods have been used to predict new iodoapatite compositions, including barium-vanadium iodoapatite, which were subsequently synthesized experimentally. mdpi.com This integrated approach will be crucial for designing next-generation this compound materials for a wide range of applications.

Scalable Synthesis for Industrial and Commercial Applications

For barium vanadates to transition from laboratory-scale research to industrial and commercial use, the development of scalable and cost-effective synthesis methods is essential. ias.ac.in While traditional solid-state reactions can be scaled, they often suffer from long reaction times and high energy consumption. ias.ac.in Alternative methods like hydrothermal synthesis, co-precipitation, and microwave-assisted synthesis offer potential advantages in terms of milder reaction conditions, shorter synthesis times, and better control over particle morphology. ias.ac.inustb.edu.cnresearchgate.net

Future research should focus on optimizing these alternative synthesis routes for large-scale production. This includes investigating the use of statistical tools like Design of Experiments (DOE) to identify optimal reaction parameters for maximizing yield and product quality, as has been demonstrated for barium sulfate (B86663) synthesis. mdpi.com The goal is to develop robust and reproducible synthesis protocols that are not only scalable but also sustainable, minimizing waste and energy consumption. mdpi.com The ability to produce high-purity this compound powders in large quantities is a critical prerequisite for their use in applications such as pigments, catalysts, and electronic components. americanelements.com

Integration of Barium Vanadates into Multifunctional Device Architectures

The unique properties of barium vanadates make them attractive candidates for integration into multifunctional devices. european-mrs.com Research has shown their potential in various applications, including as cathode materials in aqueous zinc-ion batteries and as components in optical and electronic devices. ustb.edu.cnamericanelements.com The development of nanostructured forms of this compound, such as nanobelts and nanoflowers, opens up possibilities for their use in advanced device architectures. ustb.edu.cnresearchgate.net

Future research should explore the integration of barium vanadates into more complex and multifunctional systems. This could involve creating heterostructures with other materials to enhance performance or enable new functionalities. For example, combining this compound with conductive polymers or other metal oxides could lead to improved electrode materials for energy storage devices. bcmaterials.net The development of thin-film deposition techniques for barium vanadates would also be crucial for their incorporation into microelectronic and optoelectronic devices. bcmaterials.net The ultimate goal is to move beyond single-material studies and demonstrate the viability of barium vanadates in functional device prototypes.

Environmental and Economic Considerations for Sustainable Development

From an economic perspective, the cost of raw materials and the complexity of the synthesis process are key factors. researchgate.netparlament.gv.at Future research should aim to develop synthesis routes that utilize abundant and low-cost precursors. biointerfaceresearch.com Furthermore, exploring the use of barium vanadates in high-value applications can improve their economic attractiveness. A holistic approach that considers the social, economic, and environmental dimensions of sustainability will be essential for the responsible and successful development of this compound technologies. researchgate.net

Q & A

What are the standard synthesis methods for barium vanadate, and how do they influence its crystal structure?

Basic
this compound is typically synthesized via solid-state reactions, where stoichiometric mixtures of BaCO₃, V₂O₅, and transition metal oxides (e.g., MnO or ZnO) are calcined at 800–1000°C. Hydrothermal methods are also employed for controlled crystallization. The synthesis temperature and precursor ratios directly affect the crystal structure, such as the formation of monoclinic BaMnV₂O₇ (space group P12₁/c1) with lattice parameters a = 5.6221 Å, b = 15.271 Å, and c = 9.7109 Å . Phase purity must be confirmed using X-ray diffraction (XRD) and Rietveld refinement .

How can Rietveld refinement resolve discrepancies in this compound’s crystallographic data?

Advanced
Discrepancies in crystallographic data (e.g., lattice parameters or atomic occupancy) often arise from impurities or incomplete reaction kinetics. Rietveld refinement of XRD data allows precise modeling of the crystal structure by minimizing the R-factor (e.g., <10% for BaMnV₂O₇). For example, unindexed diffraction lines in low-intensity regions (e.g., 1.33–3.47 Å atomic distances) may indicate secondary phases, requiring iterative refinement to adjust site occupancies or thermal displacement parameters .

What characterization techniques are critical for confirming this compound’s phase purity and stoichiometry?

Basic
Key techniques include:

  • XRD : To identify crystallographic phases and lattice constants.
  • SEM/EDX : For morphological analysis and elemental composition verification.
  • Raman spectroscopy : To detect vanadate polyhedral vibrations (e.g., VO₄³⁻ tetrahedra).
  • Density measurements : Compare experimental values (e.g., 4.2699 g/cm³ for BaMnV₂O₇) with theoretical calculations .

How do synthesis parameters optimize the microwave dielectric properties of this compound?

Advanced
Dielectric properties (e.g., permittivity εᵣ and quality factor Qᵤ×f) are sensitive to sintering temperature and dopant concentration. For BaMnV₂O₇, calcination at 950°C yields εᵣ ≈ 8.9 and Qᵤ×f ≈ 31,362 GHz. Adjusting Mn²⁺/Zn²⁺ ratios can tune the dielectric response by altering bond valence sums and oxygen vacancy density. Resonator methods (e.g., Hakki-Coleman) are used to measure microwave properties .

What structural features of this compound contribute to its dielectric performance?

Basic
The monoclinic structure of BaMnV₂O₇ features edge-sharing MnO₆ octahedra and VO₄ tetrahedra, creating a rigid framework with low dielectric loss. Short V–O bonds (1.33 Å) enhance polarization, while Ba²⁺ ions in interstitial sites stabilize the lattice, reducing ionic conductivity .

How do cationic substitutions (e.g., Mn²⁺ → Zn²⁺) affect this compound’s electronic properties?

Advanced
Substitutions alter bond lengths and crystal field splitting, impacting electronic transitions. For instance, replacing Mn²⁺ with Zn²⁺ increases lattice parameter a due to Zn²⁺’s smaller ionic radius, modifying the bandgap and microwave loss. Extended X-ray absorption fine structure (EXAFS) analysis can quantify local coordination changes .

How should researchers address conflicting reports on this compound’s dielectric constants?

Methodological
Contradictions often stem from variations in synthesis (e.g., cooling rates affecting grain boundaries) or measurement techniques (e.g., electrode contact in impedance spectroscopy). Standardized protocols, such as ISO 21746 for dielectric testing, and cross-validation using multiple methods (e.g., THz spectroscopy vs. resonant cavity) are recommended .

What computational models predict this compound’s electronic structure and properties?

Advanced
Density functional theory (DFT) simulations can model band structures and dielectric responses. For BaMnV₂O₇, hybrid functionals (e.g., HSE06) accurately predict the bandgap (~3.2 eV) and cation-oxygen bond contributions to polarization. Pair distribution function (PDF) analysis complements experimental XRD data to validate models .

Guidelines for Researchers:

  • Experimental Design : Prioritize reproducibility by documenting calcination profiles and characterization parameters .
  • Data Contradictions : Use systematic error analysis (e.g., Le Bail method for XRD) and replicate experiments under controlled conditions .
  • Literature Gaps : Focus on underexplored areas, such as high-pressure phase transitions or defect engineering for tailored dielectric properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.